Product packaging for Azamethiphos-d6(Cat. No.:CAS No. 1189894-02-7)

Azamethiphos-d6

Cat. No.: B563269
CAS No.: 1189894-02-7
M. Wt: 330.72 g/mol
InChI Key: VNKBTWQZTQIWDV-WFGJKAKNSA-N
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Description

Azamethiphos-d6, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN2O5PS and its molecular weight is 330.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN2O5PS B563269 Azamethiphos-d6 CAS No. 1189894-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBTWQZTQIWDV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675644
Record name S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189894-02-7
Record name S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azamethiphos-d6: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamethiphos-d6 is the deuterated form of Azamethiphos, an organophosphate insecticide and acaricide. Like its non-labeled counterpart, this compound functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target organisms, primarily insects and aquatic parasites like sea lice. The incorporation of deuterium (d6) in the O,O-dimethyl groups makes this compound a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis of Azamethiphos residues in various matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally analogous to Azamethiphos, with the six hydrogen atoms on the two methoxy groups replaced by deuterium.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated analog, Azamethiphos. Data for this compound is limited, and in such cases, data for Azamethiphos is provided as a reference.

Table 1: General and Physical Properties

PropertyValue (this compound)Value (Azamethiphos)Reference
CAS Number 1189894-02-735575-96-3[1][2]
Molecular Formula C₉H₄D₆ClN₂O₅PSC₉H₁₀ClN₂O₅PS[1][2]
Molecular Weight 330.71 g/mol 324.68 g/mol [1][2]
Appearance Off-White Crystalline PowderColorless to grey crystalline solid[3][4]
Melting Point 92-93 °C83-84 °C[5]
Boiling Point Not availableNot available
Density Not availableNot available
LogP 2.73Not available[1]

Table 2: Solubility Data (for Azamethiphos)

SolventSolubility at 20°CReference
Water (pH 7)1100 mg/L[6]
Dichloromethane610,000 mg/L[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Azamethiphos and its deuterated form is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

By inhibiting AChE, Azamethiphos causes an accumulation of ACh at the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the organism.[4]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition With this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Receptor Cholinergic Receptor ACh->Receptor Binds to receptor, initiates nerve signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal termination Blocked_AChE Inhibited AChE Continuous_Stimulation Continuous Nerve Signal Receptor->Continuous_Stimulation Azamethiphos_d6 This compound Azamethiphos_d6->AChE Inhibits Excess_ACh Excess ACh Excess_ACh->Receptor Continuous binding

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for its non-deuterated analog, Azamethiphos, can be readily adapted. This compound is primarily used as an internal standard in quantitative analyses.

General Synthesis Workflow for Isotopically Labeled Organophosphates

While a specific synthesis protocol for this compound is proprietary, a general workflow for producing isotopically labeled organophosphates can be conceptualized. The synthesis typically involves the reaction of a labeled precursor, in this case, deuterated methanol (CD₃OH), with a suitable phosphorus intermediate.

Synthesis_Workflow start Start Materials precursor Deuterated Methanol (CD3OH) start->precursor intermediate1 Phosphorus Oxychloride (POCl3) start->intermediate1 reaction1 Reaction 1: Formation of Dichloromethylphosphate-d3 precursor->reaction1 intermediate1->reaction1 intermediate2 S-[(6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] phosphorodichloridothioate reaction1->intermediate2 reaction2 Reaction 2: Coupling with labeled intermediate intermediate2->reaction2 product This compound reaction2->product purification Purification (e.g., Chromatography) product->purification analysis Analysis (NMR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: General workflow for the synthesis of this compound.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of Azamethiphos from a biological matrix (e.g., fish tissue), which can be used for the analysis of this compound as an internal standard.[7]

Materials:

  • Homogenizer

  • Centrifuge

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) C18 columns

Procedure:

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the homogenized sample with ethyl acetate.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Dehydration: Decant the ethyl acetate layer and dry it with anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution and Defatting: Reconstitute the residue in water and wash with hexane to remove lipids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the aqueous sample onto the column.

    • Wash the column with water.

    • Elute the analyte with methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in an appropriate volume of mobile phase (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[8]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., pH 8.0)

  • Microplate reader

  • Test compound (this compound)

Procedure:

  • Prepare Reagents: Prepare solutions of AChE, ATC, and DTNB in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • AChE enzyme solution

    • Test compound solution (at various concentrations)

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATC substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is an essential analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the widely used insecticide Azamethiphos. Its stable isotope label allows for precise quantification and serves as a reliable internal standard in complex matrices. The experimental protocols outlined in this guide, adapted from established methods for Azamethiphos, provide a solid foundation for conducting research involving this deuterated compound. As with any scientific investigation, it is crucial to validate these methods for the specific application and matrix being studied.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Azamethiphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated Azamethiphos (Azamethiphos-d6), an isotopically labeled organophosphate insecticide. The deuterium labeling is strategically placed on the O,O-dimethyl phosphorothioate moiety, providing a valuable tool for metabolic studies, pharmacokinetic analysis, and environmental fate monitoring. This document outlines the multi-step synthesis, including detailed experimental protocols, and presents key data in a structured format.

Overview of the Synthetic Strategy

The synthesis of deuterated Azamethiphos is not explicitly detailed in publicly available literature. Therefore, a logical and feasible multi-step synthetic route has been devised based on established principles of organophosphorus chemistry and known synthetic methods for Azamethiphos and related compounds.

The overall strategy involves the synthesis of two key precursors:

  • 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3): The non-deuterated heterocyclic core of the Azamethiphos molecule.

  • O,O-Dimethyl-d6-phosphorochloridothioate (7): The deuterated phosphorylating agent.

These two intermediates are then coupled to yield the final product, this compound.

Logical Flow of the Synthesis:

cluster_heterocycle Heterocycle Synthesis cluster_deuterated_reagent Deuterated Reagent Synthesis 2-Amino-5-chloropyridin-3-ol 2-Amino-5-chloropyridin-3-ol 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) 2-Amino-5-chloropyridin-3-ol->6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) Phosgene or equivalent 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2)->3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) Paraformaldehyde This compound (8) This compound (8) 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)->this compound (8) Coupling Methanol-d4 (4) Methanol-d4 (4) Trimethyl-d9 phosphite (5) Trimethyl-d9 phosphite (5) Methanol-d4 (4)->Trimethyl-d9 phosphite (5) PCl3, Base O,O-Dimethyl-d6-phosphorochloridite (6) O,O-Dimethyl-d6-phosphorochloridite (6) Trimethyl-d9 phosphite (5)->O,O-Dimethyl-d6-phosphorochloridite (6) PCl3 O,O-Dimethyl-d6-phosphorochloridothioate (7) O,O-Dimethyl-d6-phosphorochloridothioate (7) O,O-Dimethyl-d6-phosphorochloridite (6)->O,O-Dimethyl-d6-phosphorochloridothioate (7) Sulfur O,O-Dimethyl-d6-phosphorochloridothioate (7)->this compound (8)

Caption: Overall synthetic workflow for this compound.

Synthesis of Intermediates

Synthesis of 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)

The synthesis of the heterocyclic precursor involves a two-step process starting from 2-amino-5-chloropyridin-3-ol.

Step 1: Synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2)

This step involves the cyclization of 2-amino-5-chloropyridin-3-ol with a phosgene equivalent.

Experimental Protocol:

A solution of 2-amino-5-chloropyridin-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dioxane) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet. The solution is cooled in an ice bath. A phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same solvent is added dropwise. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) as a solid.

Step 2: Synthesis of 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)

This step involves the hydroxymethylation of the heterocyclic core.

Experimental Protocol:

To a suspension of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) (1.0 eq) and paraformaldehyde (1.2 eq) in an appropriate solvent (e.g., N,N-dimethylformamide), a catalytic amount of a base (e.g., potassium carbonate) is added. The mixture is heated with stirring for a specified period until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 3-(hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3).

Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate (7)

The preparation of the deuterated phosphorylating agent is a three-step process starting from commercially available deuterated methanol.

Step 1: Synthesis of Trimethyl-d9 phosphite (5)

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon), a solution of methanol-d4 (CD3OD) (3.0 eq) and a non-nucleophilic base (e.g., triethylamine, 3.0 eq) in a dry, inert solvent (e.g., diethyl ether, dichloromethane) is prepared and cooled to 0 °C. Phosphorus trichloride (PCl3) (1.0 eq) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting salt is removed by filtration under an inert atmosphere. The filtrate is then distilled under reduced pressure to yield trimethyl-d9 phosphite (5).

Step 2: Synthesis of O,O-Dimethyl-d6-phosphorochloridite (6)

Experimental Protocol:

Trimethyl-d9 phosphite (5) (1.0 eq) is placed in a reaction vessel under an inert atmosphere. Phosphorus trichloride (PCl3) (0.5 eq) is added, and the mixture is heated. The reaction progress can be monitored by 31P NMR spectroscopy. Upon completion, the product, O,O-dimethyl-d6-phosphorochloridite (6), is purified by distillation.

Step 3: Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate (7)

Experimental Protocol:

To a solution of O,O-dimethyl-d6-phosphorochloridite (6) (1.0 eq) in a dry, inert solvent, elemental sulfur (1.1 eq) is added portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until all the sulfur has reacted (monitored by 31P NMR). The solvent is then removed under reduced pressure to give the crude O,O-dimethyl-d6-phosphorochloridothioate (7), which can be purified by vacuum distillation.

Final Synthesis of this compound (8)

The final step is the coupling of the two key intermediates.

Experimental Protocol:

To a solution of 3-(hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, acetone) containing a base (e.g., potassium carbonate, triethylamine) (1.2 eq), O,O-dimethyl-d6-phosphorochloridothioate (7) (1.1 eq) is added dropwise at a controlled temperature. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound (8).

Reaction Pathway for the Final Coupling:

cluster_reactants Heterocycle 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) Product This compound (8) Heterocycle->Product Base Deuterated_Reagent O,O-Dimethyl-d6-phosphorochloridothioate (7) Deuterated_Reagent->Product

Caption: Final coupling reaction for this compound synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of deuterated Azamethiphos. Note that these values are based on typical yields for analogous non-deuterated reactions and may vary depending on the specific experimental conditions.

Table 1: Synthesis of Intermediates

StepReactant(s)ProductTypical Yield (%)Purity (%)
12-Amino-5-chloropyridin-3-ol, Phosgene equivalent6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2)80-90>98
26-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2), Paraformaldehyde3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)75-85>97
3Methanol-d4 (4), PCl3Trimethyl-d9 phosphite (5)70-80>95
4Trimethyl-d9 phosphite (5), PCl3O,O-Dimethyl-d6-phosphorochloridite (6)65-75>95
5O,O-Dimethyl-d6-phosphorochloridite (6), SulfurO,O-Dimethyl-d6-phosphorochloridothioate (7)85-95>97

Table 2: Final Synthesis of this compound

Reactant(s)ProductTypical Yield (%)Purity (%)Isotopic Purity (%)
3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3), O,O-Dimethyl-d6-phosphorochloridothioate (7)This compound (8)60-75>98>98 (D6)

Characterization

The structure and purity of the final product, this compound, and its intermediates should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR to confirm the chemical structure. The absence of signals corresponding to the O-methyl protons in the 1H NMR spectrum and the presence of the corresponding signals in the 2H NMR spectrum will confirm the deuterium labeling.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

The synthesis of Azamethiphos and its deuterated analogue involves the use of hazardous materials, including organophosphorus compounds, phosphorus trichloride, and phosgene equivalents. All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Special care should be taken when handling moisture-sensitive and corrosive reagents. Waste should be disposed of in accordance with institutional and local regulations. Azamethiphos is a neurotoxin, and appropriate precautions must be taken to avoid exposure.

Azamethiphos-d6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azamethiphos-d6, a deuterated analog of the organophosphate insecticide Azamethiphos. This document outlines its core molecular properties, a detailed experimental protocol for its detection, and a visualization of its primary mechanism of action.

Core Molecular Data

This compound is a synthetic organophosphorus compound utilized as a synergistic insecticide and acaricide.[1] The deuterated form is often used as an internal standard in analytical studies.

PropertyValueSource
Molecular Formula C₉H₄D₆ClN₂O₅PS[1][2][3]
Molecular Weight 330.71 g/mol [1][2][3]
CAS Number 1189894-02-7[1][2][3]
Appearance Off-White Crystalline Powder[2][3]
Melting Point 92-93 °C[2]
Storage 2-8°C Refrigerator[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Azamethiphos, the non-deuterated parent compound, functions as a potent neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the breakdown of the neurotransmitter acetylcholine at the synaptic cleft, a process essential for terminating nerve signals.[4][6] Organophosphates like Azamethiphos phosphorylate the serine residue in the active site of AChE, rendering the enzyme inactive.[4][7] This leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately death of the target organism.[4][8]

Signaling Pathway of Acetylcholinesterase Inhibition

AZM_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Azamethiphos ACh_pre Acetylcholine (ACh) Released AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_pre->AChR Binds AChE Acetylcholinesterase (AChE) ACh_pre->AChE Hydrolysis ACh_accumulation ACh Accumulation ACh_pre->ACh_accumulation Signal Signal Propagation AChR->Signal Continuous_Signal Continuous Signal (Neurotoxicity) AChR->Continuous_Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE NoSignal Signal Termination Choline_Acetate->NoSignal AZM Azamethiphos AZM->AChE Inhibits ACh_accumulation->AChR

Caption: Mechanism of Azamethiphos-induced neurotoxicity via AChE inhibition.

Experimental Protocols

The following is a detailed methodology for the determination of Azamethiphos residues in salmon tissue, adapted from a liquid chromatography with fluorescence detection (LC-FLD) method. This compound would typically be used as an internal standard in such a procedure.

Objective: To quantify the concentration of Azamethiphos in a biological matrix.

Materials:

  • Salmon tissue

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

  • Methanol

  • Acetonitrile (ACN)

  • Deionized water

  • C18 solid-phase extraction (SPE) columns

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Liquid chromatograph with fluorescence detector

Procedure:

  • Sample Extraction:

    • Homogenize a known weight (e.g., 5 g) of salmon tissue.

    • Add ethyl acetate to the homogenized tissue and mix thoroughly.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Collect the supernatant (ethyl acetate layer).

  • Dehydration and Concentration:

    • Pass the ethyl acetate extract through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent using a rotary evaporator.

  • Defatting:

    • Reconstitute the residue in water.

    • Perform a liquid-liquid extraction with hexane to remove lipids. Discard the hexane layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the aqueous phase through a pre-conditioned C18 SPE column.

    • Wash the column to remove interfering substances.

    • Elute the analyte (Azamethiphos) from the SPE column using methanol.

  • Final Sample Preparation:

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the final residue in a solution of 10% acetonitrile in water.

  • LC-FLD Analysis:

    • Inject the prepared sample into the liquid chromatograph.

    • Perform separation on a C18 column with a mobile phase of acetonitrile and water (e.g., 32:68 v/v).

    • Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 345 nm for detection of Azamethiphos.

Experimental Workflow

Experimental_Workflow start Start: Salmon Tissue Sample extraction 1. Extraction (Ethyl Acetate) start->extraction centrifugation 2. Centrifugation & Supernatant Collection extraction->centrifugation dehydration 3. Dehydration & Evaporation centrifugation->dehydration defatting 4. Reconstitution & Defatting (Hexane) dehydration->defatting spe 5. Solid-Phase Extraction (C18 Column) defatting->spe elution 6. Elution & Final Evaporation (Methanol) spe->elution reconstitution 7. Reconstitution (10% Acetonitrile) elution->reconstitution analysis 8. LC-FLD Analysis reconstitution->analysis end End: Quantified Result analysis->end

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Azamethiphos-d6. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Data

This compound is the deuterated form of Azamethiphos, an organophosphate insecticide. The primary difference between the two is the isotopic substitution of six hydrogen atoms with deuterium. This substitution is typically in the O,O-dimethyl groups, leading to a higher molecular weight. While specific experimental data for this compound is limited, the physical and chemical properties are expected to be very similar to those of the parent compound, Azamethiphos. The following table summarizes the key quantitative data for both compounds.

PropertyAzamethiphosThis compoundData Source
Molecular Formula C₉H₁₀ClN₂O₅PSC₉H₄D₆ClN₂O₅PS[1][2][3]
Molecular Weight 324.67 g/mol 330.71 g/mol [1][3][4]
Appearance Colorless to grey crystalline solidNot specified; expected to be a crystalline solid[5]
Melting Point 88 - 93 °CNot specified; expected to be similar to Azamethiphos
Boiling Point Not availableNot available
Solubility in Water 1.1 g/L at 20 °CNot specified; expected to be similar to Azamethiphos
Vapor Pressure 0.0049 x 10⁻³ Pa at 20 °CNot specified; expected to be similar to Azamethiphos
SMILES O=P(OC)(OC)SCN1c2ncc(Cl)cc2OC1=O[2H]C([2H])([2H])OP(SCN1C2=NC=C(Cl)C=C2OC1=O)(OC([2H])([2H])[2H])=O[1][4]
CAS Number 35575-96-31189894-02-7[1][4]

Mechanism of Action: Acetylcholinesterase Inhibition

Azamethiphos, and by extension this compound, functions as an organophosphorus insecticide by inhibiting the enzyme acetylcholinesterase (AChE).[1][6][7][8] AChE is critical for the proper functioning of the nervous system in both insects and mammals. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal at the synaptic cleft.

By inhibiting AChE, Azamethiphos leads to an accumulation of acetylcholine in the synapses.[1][7] This results in continuous nerve stimulation, leading to hyperexcitability, muscle spasms, convulsions, and ultimately, the death of the insect.[1][8] The deuteration in this compound does not alter this fundamental mechanism of action.

Acetylcholinesterase_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicles ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE_Inhibited Inhibited AChE Azamethiphos_d6 This compound Azamethiphos_d6->AChE Inhibits Continued_Stimulation Continuous Stimulation ACh_Receptor->Continued_Stimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Analysis of Azamethiphos using High-Performance Liquid Chromatography (HPLC)

A common method for the determination of Azamethiphos in various matrices is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] For this compound, this method can be adapted, with mass spectrometry (MS) being the preferred detector for distinguishing it from its non-deuterated counterpart.

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • HPLC system with a C18 column

  • UV or Mass Spectrometry (MS) detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample containing this compound

  • Solid Phase Extraction (SPE) cartridges (for sample preparation)

  • Methanol (for SPE)

  • Rotary evaporator

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • For water samples, pass a known volume through an SPE cartridge to extract the analyte.[9]

    • Elute the this compound from the cartridge using methanol.[9]

    • Evaporate the methanol eluate to dryness using a rotary evaporator at approximately 44°C.[9]

    • Re-dissolve the residue in a known volume of the mobile phase (e.g., Acetonitrile:Water, 20:80 v/v).[9]

  • HPLC Analysis:

    • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) is prepared.[9]

    • Injection: Inject a fixed volume (e.g., 25 µL) of the prepared sample and standard solutions into the HPLC system.[9]

    • Separation: The separation is achieved on a C18 column at a constant flow rate (e.g., 1 mL/min).[9]

    • Detection:

      • UV Detection: Monitor the eluent at a wavelength of 294 nm.[9]

      • MS Detection: For this compound, use of a mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to specifically detect the mass-to-charge ratio of the deuterated compound.

  • Quantification:

    • A calibration curve is generated by injecting standard solutions of this compound at known concentrations.

    • The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.[9]

HPLC_Workflow start Start sample_prep Sample Preparation (SPE) start->sample_prep hplc_analysis HPLC-MS Analysis sample_prep->hplc_analysis Inject Sample data_processing Data Processing hplc_analysis->data_processing Generate Chromatogram quantification Quantification data_processing->quantification Peak Area Integration end End quantification->end

Caption: General workflow for the analysis of this compound using HPLC-MS.

Synthesis Overview

The commercial production of Azamethiphos involves a multi-step chemical synthesis.[5] The process begins with the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and thionyl chloride to create a chlorinated intermediate.[5] This intermediate is then reacted to form a thiophosphate ester, which is subsequently converted to Azamethiphos.[5]

For the synthesis of this compound, the deuteration is introduced in the O,O-dimethyl phosphorothioate moiety. This is typically achieved by using deuterated methanol (CD₃OH) during the formation of the dimethyl phosphorothioic acid or a related precursor. The rest of the synthetic route would likely remain similar to that of the unlabeled compound.

References

The Core Mechanism of Azamethiphos as an Insecticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azamethiphos is a potent organophosphate insecticide widely utilized for the control of nuisance insects, particularly houseflies (Musca domestica), in agricultural and public health settings.[1][2] As a member of the organothiophosphate chemical class, its insecticidal efficacy is rooted in its function as a powerful neurotoxicant.[3] The primary molecular target of Azamethiphos is the enzyme acetylcholinesterase (AChE), a critical component in the central nervous system of insects.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of Azamethiphos, presenting key quantitative toxicity data, a detailed experimental protocol for assessing its inhibitory activity, and visual diagrams illustrating the molecular pathway and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal action of Azamethiphos is a direct consequence of its ability to inhibit the enzyme acetylcholinesterase (AChE).[6] In a healthy insect nervous system, AChE plays an essential role in terminating nerve signals at cholinergic synapses. It does this by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh allows the neuron to return to its resting state, readying it for subsequent nerve impulses.

Azamethiphos disrupts this vital process. As an organophosphate, it acts as an irreversible inhibitor of AChE. The phosphorus atom of Azamethiphos forms a stable covalent bond with the serine hydroxyl group located within the active site of the AChE enzyme.[3] This phosphorylation event effectively inactivates the enzyme, rendering it incapable of hydrolyzing acetylcholine.[5]

The consequence of AChE inhibition is the rapid accumulation of acetylcholine in the synaptic cleft.[3] This excess ACh leads to the continuous and uncontrolled stimulation of postsynaptic receptors, resulting in a state of hyperexcitation of the insect's central nervous system. The clinical signs of this neurotoxicity manifest as tremors, convulsions, and paralysis, ultimately leading to the death of the insect.[3][5] Azamethiphos can enter the insect's body through direct contact with the cuticle or via ingestion.[7]

Azamethiphos_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway cluster_result Result Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptors ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Breaks down into Blocked_AChE Inactivated AChE (Phosphorylated) Receptor->Postsynaptic Stimulates (Signal Continues) Accumulation ACh Accumulation in Synapse Azamethiphos Azamethiphos Azamethiphos->AChE Irreversibly Binds & Inhibits Hyperexcitation Continuous Stimulation (Hyperexcitation) Accumulation->Hyperexcitation Death Paralysis & Death of Insect Hyperexcitation->Death

Figure 1: Mechanism of Azamethiphos Neurotoxicity.

Quantitative Toxicity Data

The efficacy of an insecticide can be quantified through various metrics, including lethal dose (LD50) values, which measure acute toxicity, and half-maximal inhibitory concentration (IC50) values, which measure the potency of an inhibitor against its target enzyme.

Acute Toxicity of Azamethiphos on Houseflies

The following data is adapted from Geden et al. (1992), detailing the LD50 of Azamethiphos against both susceptible and organophosphate-resistant strains of the housefly, Musca domestica.

StrainAdministrationLD50 (µg / fly)Resistance Factor
CSMA (Susceptible) Topical Application0.012-
Oral Administration0.018-
594vb (Resistant) Topical Application23.61,967
Oral Administration0.2715
Data sourced from Geden, C. J., Rutz, D. A., & Scott, J. G. (1992). Effect of synergists on the oral and topical toxicity of azamethiphos to organophosphate-resistant houseflies. Journal of Economic Entomology, 85(4), 1041-1045.
Comparative Enzyme Inhibition Data
CompoundEnzyme SourceIC50
Chlorpyrifos-oxonHoney Bee (Apis mellifera)1.9 x 10-9 M
ParaoxonHousefly (Musca domestica)4.0 x 10-8 M
DichlorvosHousefly (Musca domestica)7.0 x 10-8 M
This table presents representative data for comparative purposes. Values are sourced from various toxicological studies and databases.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

To quantify the inhibitory effect of Azamethiphos or other compounds on AChE activity, a colorimetric method developed by Ellman et al. (1961) is commonly employed. This assay is suitable for high-throughput screening in a 96-well plate format.

Principle

The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor like Azamethiphos will reduce this rate.

Materials and Reagents
  • Purified acetylcholinesterase (from insect or other source)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) solution (e.g., 14 mM in buffer)

  • DTNB solution (e.g., 10 mM in buffer)

  • Test compound (Azamethiphos) at various concentrations

  • Solvent for test compound (e.g., DMSO, ethanol)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure
  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (Azamethiphos at various concentrations) or the vehicle solvent (for control wells) to the appropriate wells.

    • Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL) to all wells.

    • Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Following the pre-incubation, add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCh substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then read the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percent inhibition for each concentration of Azamethiphos using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep_plate Prepare 96-Well Plate: Add 140 µL Buffer per well start->prep_plate add_inhibitor Add 10 µL Inhibitor (Azamethiphos) or Vehicle (Control) prep_plate->add_inhibitor add_enzyme Add 10 µL AChE Enzyme add_inhibitor->add_enzyme incubate1 Pre-incubate Plate (15 min @ 25°C) add_enzyme->incubate1 add_dtnb Add 10 µL DTNB Solution incubate1->add_dtnb add_substrate Initiate Reaction: Add 10 µL ATCh Substrate add_dtnb->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->read_plate analyze Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for AChE Inhibition Assay.

Logical Framework: From Exposure to Mortality

The insecticidal activity of Azamethiphos can be understood as a logical cascade of events, beginning with the insect's exposure to the compound and culminating in its death. This progression is determined by the biochemical interactions at the molecular level.

Logical_Framework Exposure Insect Exposure to Azamethiphos (Contact or Ingestion) Absorption Absorption & Distribution to Nervous System Exposure->Absorption Inhibition Molecular Interaction: Inhibition of AChE Absorption->Inhibition Accumulation Biochemical Consequence: ACh Accumulation Inhibition->Accumulation Physiology Physiological Effect: Synaptic Hyperexcitation Accumulation->Physiology Symptoms Systemic Outcome: Paralysis & System Failure Physiology->Symptoms Mortality Endpoint: Insect Death Symptoms->Mortality

Figure 3: Logical Progression to Insect Mortality.

Conclusion

Azamethiphos is an effective insecticide whose mode of action is centered on the irreversible inhibition of acetylcholinesterase. This targeted disruption of a critical neurological enzyme leads to a cascade of events, beginning with the accumulation of acetylcholine and culminating in the hyperexcitation of the nervous system, paralysis, and death. The significant difference in toxicity between susceptible and resistant insect strains highlights the ongoing challenge of insecticide resistance, which can be driven by mechanisms such as reduced cuticular penetration and enzymatic detoxification. Understanding this core mechanism is fundamental for the development of novel pest control strategies and for managing the evolution of resistance in target populations.

References

Environmental Fate and Degradation of Azamethiphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azamethiphos, an organophosphate insecticide, is utilized in aquaculture to control sea lice infestations on farmed salmon. Its introduction into the marine environment necessitates a thorough understanding of its environmental fate and degradation processes. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of Azamethiphos in aquatic and soil environments. Quantitative data from various studies are summarized, and detailed experimental protocols based on internationally recognized guidelines are provided. Furthermore, this guide presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Physicochemical Properties

A solid understanding of the physicochemical properties of Azamethiphos is fundamental to predicting its environmental behavior. Key properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₉H₁₀ClN₂O₅PS[1]
Molar Mass324.67 g·mol⁻¹[1]
Water Solubility1.1 g L⁻¹[2]
log Kₒw (Octanol-Water Partition Coefficient)1.05[2]
Vapor PressureLow (specific value not readily available)
Henry's Law ConstantLow (specific value not readily available)

The high water solubility and low octanol-water partition coefficient indicate that Azamethiphos is likely to remain in the aqueous phase upon entering the environment and has a low potential for bioaccumulation in fatty tissues.[2]

Abiotic Degradation

Abiotic degradation processes, primarily hydrolysis and photolysis, are significant pathways for the transformation of Azamethiphos in the environment.

Hydrolysis

Hydrolysis is a major degradation pathway for Azamethiphos in aqueous environments. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data for Hydrolysis

ParameterValueConditionsReference
Half-life (t₁/₂)8.9 daysNatural water[2]
Half-life (t₁/₂)Approx. 15.8 days (380 hours)pH 4, 7, 9 at 50°C (preliminary test)[3]

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol outlines a tiered approach to determine the rate of abiotic hydrolysis of a chemical.[4][5]

  • Tier 1: Preliminary Test:

    • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

    • The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

    • The solutions are incubated in the dark at a constant temperature (e.g., 50°C) for 5 days.[4]

    • The concentration of the test substance is measured at the beginning and end of the incubation period.

    • If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[6]

  • Tier 2: Hydrolysis of Unstable Substances:

    • If significant degradation occurs in the preliminary test, further testing is conducted at the pH values where instability was observed.

    • The experiment is repeated at a minimum of three different temperatures to determine the temperature dependence of the hydrolysis rate.

    • Samples are taken at appropriate time intervals to establish the degradation curve. The test continues until 90% of the substance has degraded or for 30 days, whichever is shorter.[4]

  • Tier 3: Identification of Hydrolysis Products:

    • If significant degradation occurs, the hydrolysis products are identified and their concentrations are monitored over time.

Hydrolytic Degradation Pathway

While the complete hydrolytic degradation pathway of Azamethiphos is not fully elucidated in the available literature, organophosphate hydrolysis generally involves the cleavage of the ester bonds.

Hydrolysis_Pathway Azamethiphos Azamethiphos Hydrolysis_Products Hydrolysis Products (e.g., cleavage of P-O-C or P-S-C bonds) Azamethiphos->Hydrolysis_Products H₂O (pH, Temp dependent)

Caption: General hydrolytic degradation of Azamethiphos.

Photolysis

Photolysis, or degradation by light, can also contribute to the breakdown of Azamethiphos in the environment, particularly in surface waters.

Quantitative Data for Photolysis

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline describes a tiered approach to assess the direct photolysis of a chemical in water.[11]

  • Tier 1: Theoretical Screen:

    • The UV-visible absorption spectrum of the test substance is measured.

    • The maximum possible direct photolysis rate is estimated based on the overlap of the absorption spectrum with the solar spectrum.

  • Tier 2: Experimental Study:

    • A solution of the test substance in buffered pure water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark to account for other degradation processes like hydrolysis.

    • The concentration of the test substance is monitored over time to determine the rate of photolytic degradation.

    • If significant degradation occurs, the quantum yield can be determined, which allows for the calculation of half-lives under various environmental conditions.

    • Major transformation products are identified and their formation and decline are monitored.

Photolytic Degradation Pathway

The specific photolytic degradation pathway for Azamethiphos is not well-documented. However, photodegradation of organophosphates can involve photo-oxidation, isomerization, and cleavage of bonds.[8]

Photolysis_Pathway Azamethiphos Azamethiphos Photodegradation_Products Photodegradation Products (e.g., photo-oxidation products) Azamethiphos->Photodegradation_Products Sunlight (hν)

Caption: General photolytic degradation of Azamethiphos.

Biotic Degradation

Biodegradation by microorganisms is a key process in the removal of Azamethiphos from soil and aquatic environments.

Biodegradation in Water

Experimental Protocol: Ready Biodegradability (OECD 301)

This set of guidelines provides various methods to assess the ready biodegradability of chemicals by microorganisms from activated sludge.[11]

  • A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a sewage treatment plant.

  • The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen consumption.

  • A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.

Biodegradation in Soil

The persistence of Azamethiphos in soil is influenced by microbial degradation.

Quantitative Data for Biodegradation in Soil

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[14][15]

  • Soil samples are treated with the test substance (often radiolabeled to trace its fate).

  • The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas.

  • At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products.

  • Volatile products, such as ¹⁴CO₂, are trapped and quantified.

  • The formation of non-extractable (bound) residues is also determined.

  • This data is used to calculate the rate of degradation (DT50) and to elucidate the degradation pathway.

Microbial Degradation Pathway

The microbial degradation of organophosphates can proceed through various enzymatic reactions, including hydrolysis and oxidation.[16]

Biodegradation_Pathway Azamethiphos Azamethiphos Metabolites Metabolites Azamethiphos->Metabolites Microbial Enzymes (e.g., hydrolases, oxidases) Mineralization CO₂, H₂O, etc. Metabolites->Mineralization Further microbial activity

Caption: General microbial degradation pathway of Azamethiphos.

Environmental Distribution

The distribution of Azamethiphos in the environment is governed by its physicochemical properties and its interaction with environmental matrices.

Soil Sorption

The mobility of Azamethiphos in soil is determined by its tendency to adsorb to soil particles.

Quantitative Data for Soil Sorption

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption of a chemical to and from soil.[11]

  • Aqueous solutions of the test substance at various concentrations are prepared.

  • These solutions are added to soil samples in centrifuge tubes.

  • The tubes are agitated for a predetermined equilibration time.

  • After equilibration, the tubes are centrifuged to separate the soil and the aqueous phase.

  • The concentration of the test substance in the aqueous phase is measured.

  • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • The adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_oc) are calculated.

  • For desorption, the aqueous phase is replaced with a fresh solution without the test substance, and the process is repeated.

Degradation Products

The degradation of Azamethiphos leads to the formation of various transformation products. A study on the degradation of Azamethiphos by chlorine dioxide (ClO₂) identified the following products:[1][11]

  • 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

  • O,O,S-trimethyl phosphorothioate

  • 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one

  • O,O-dimethyl S-hydrogen phosphorothioate

Degradation_Products cluster_0 Azamethiphos Degradation with ClO₂ cluster_1 Identified Degradation Products Azamethiphos Azamethiphos DP1 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one Azamethiphos->DP1 ClO₂ DP2 O,O,S-trimethyl phosphorothioate Azamethiphos->DP2 ClO₂ DP3 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one Azamethiphos->DP3 ClO₂ DP4 O,O-dimethyl S-hydrogen phosphorothioate Azamethiphos->DP4 ClO₂

Caption: Azamethiphos degradation products with Chlorine Dioxide.

Analytical Methods

The analysis of Azamethiphos and its degradation products in environmental samples is crucial for monitoring its fate. High-performance liquid chromatography (HPLC) is a commonly used analytical technique.[22][23]

Experimental Workflow: Analysis of Azamethiphos in Water and Soil

Analytical_Workflow cluster_water Water Sample cluster_soil Soil Sample Water_Sample Water Sample Collection SPE Solid Phase Extraction (SPE) Water_Sample->SPE Elution Elution with Methanol SPE->Elution Evaporation1 Evaporation Elution->Evaporation1 Reconstitution1 Reconstitution in Acetonitrile/Water Evaporation1->Reconstitution1 HPLC_Analysis HPLC Analysis Reconstitution1->HPLC_Analysis Soil_Sample Soil Sample Collection Extraction Extraction with Acetonitrile Soil_Sample->Extraction SPE2 Solid Phase Extraction (SPE) Extraction->SPE2 Evaporation2 Evaporation SPE2->Evaporation2 Reconstitution2 Reconstitution in Acetonitrile/Water Evaporation2->Reconstitution2 Reconstitution2->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for Azamethiphos analysis in water and soil.

Conclusion

Azamethiphos is a water-soluble organophosphate with a low potential for bioaccumulation. Its primary degradation pathway in the aquatic environment is hydrolysis, with a reported half-life of approximately 8.9 days in natural water. Photolysis and biodegradation also contribute to its breakdown, although specific quantitative data for these processes are limited. In soil, its high water solubility suggests it will be mobile, and it is expected to be degraded by microbial action. Further research is needed to fully elucidate the degradation pathways of Azamethiphos under various environmental conditions and to determine key quantitative parameters such as its photolytic quantum yield and soil biodegradation rates. This information is critical for accurate environmental risk assessments and the development of strategies to mitigate any potential adverse effects on non-target organisms.

References

Stability and Storage of Azamethiphos-d6: A Technical Guide for Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azamethiphos-d6 is the deuterium-labeled form of Azamethiphos, an organothiophosphate insecticide. In scientific research, particularly in pharmacokinetic and environmental studies, this compound serves as a crucial internal standard for the accurate quantification of Azamethiphos in various matrices. The stability of this analytical standard is paramount to ensure the reliability and precision of analytical data. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the this compound analytical standard, based on available data for the parent compound, Azamethiphos. The chemical stability of the deuterated and non-deuterated forms is expected to be highly similar.

Recommended Storage Conditions

For routine use, the this compound analytical standard should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[1][2] For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity and prolong its shelf life.[3][4] While some suppliers may ship the standard at ambient temperature, it is best practice to adhere to the recommended refrigerated storage upon receipt, as outlined in the product's Certificate of Analysis.[5][6]

When preparing stock solutions of this compound, for instance in DMSO, it is advisable to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to one year) to ensure stability.

Stability Profile

The stability of Azamethiphos is influenced by several environmental factors, including pH, light, and temperature. Forced degradation studies, which subject the compound to stress conditions, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4][6][7][8]

Hydrolytic Stability

Azamethiphos is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution.[2] The compound is more stable in acidic to neutral conditions and degrades rapidly in alkaline environments.

pHTemperature (°C)Half-life (DT₅₀)
52033 days
72011 days
9204.3 hours
Data for the parent compound Azamethiphos, which is expected to have similar hydrolytic stability to this compound.[9]
Photostability

Exposure to light can accelerate the degradation of Azamethiphos. Studies have shown that its degradation is significantly faster under light conditions compared to dark conditions. The presence of photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can further enhance the rate of photodegradation.

Thermal Stability

While specific quantitative data on the thermal degradation of neat this compound is limited, one study on a formulated product containing Azamethiphos indicated stability during accelerated storage at 54°C for 14 days.[10] However, as a general precaution, the analytical standard should be protected from high temperatures.

Degradation Pathways

Under stress conditions, Azamethiphos can degrade into several products. A study on the degradation of Azamethiphos with chlorine dioxide identified four major degradation products.[1] Understanding these degradation pathways is crucial for developing specific and accurate analytical methods.

DegradationPathway cluster_degradation Degradation Products azamethiphos Azamethiphos dp1 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one azamethiphos->dp1 Degradation (e.g., Hydrolysis, Oxidation) dp2 O,O,S-trimethyl phosphorothioate azamethiphos->dp2 Degradation (e.g., Hydrolysis, Oxidation) dp3 6-chloro-3-(hydroxymethyl)oxazolo [4,5-b]pyridin-2(3H)-one azamethiphos->dp3 Degradation (e.g., Hydrolysis, Oxidation) dp4 O,O-dimethyl S-hydrogen phosphorothioate azamethiphos->dp4 Degradation (e.g., Hydrolysis, Oxidation)

Caption: Proposed degradation pathway of Azamethiphos leading to four identified products.

Experimental Protocols for Stability Assessment

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12][13] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common technique for this purpose.

General Workflow for a Forced Degradation Study

A typical forced degradation study involves subjecting the this compound analytical standard to various stress conditions to evaluate its stability and identify potential degradation products.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) analysis Analysis by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation Oxidation (e.g., H₂O₂) oxidation->analysis photolysis Photolysis (UV/Vis Light) photolysis->analysis thermal Thermal Stress (Elevated Temperature) thermal->analysis start This compound Analytical Standard start->hydrolysis start->oxidation start->photolysis start->thermal evaluation Evaluation of Stability and Identification of Degradation Products analysis->evaluation

Caption: General experimental workflow for a forced degradation study of an analytical standard.

Example HPLC Method Parameters for Azamethiphos Analysis

While a specific method for this compound should be validated, the following parameters, based on methods for the parent compound, can serve as a starting point.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Acetonitrile and water mixture
Detection UV or Fluorescence
Flow Rate Typically 1.0 mL/min
Temperature Ambient

Conclusion

The stability of the this compound analytical standard is critical for its intended use in quantitative analysis. Based on data from its parent compound, Azamethiphos, the standard is susceptible to degradation by hydrolysis (especially under alkaline conditions) and photolysis. For optimal stability, it is imperative to store the neat standard in a tightly sealed container at 2-8°C, protected from light. Stock solutions should be stored at low temperatures (-20°C to -80°C). Researchers should be aware of the potential degradation pathways and utilize validated stability-indicating analytical methods to ensure the accuracy and reliability of their experimental results.

References

Safety data sheet (SDS) for Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data for Azamethiphos-d6

This technical guide provides a comprehensive overview of the safety data for this compound, a deuterated form of the organophosphate insecticide Azamethiphos.[1] It is intended for researchers, scientists, and professionals in drug development who may use this compound, often as a tracer or internal standard in metabolic studies.[1] Given that specific toxicological and ecological data for this compound is limited, this document heavily references the well-established safety profile of its non-deuterated parent compound, Azamethiphos.[2]

This compound is the deuterated isotopologue of Azamethiphos.[1] While specific GHS classification for the d6 variant is not always detailed, the parent compound, Azamethiphos, is classified as a potent neurotoxin that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme for nerve function.[3][4]

Hazard Statements for Azamethiphos (applicable as a primary reference for this compound):

  • May be fatal if swallowed.

  • Harmful if absorbed through the skin.

  • Causes substantial but temporary eye injury.

  • A moderate eye and mild skin irritant.

  • Highly toxic by ingestion and inhalation.

  • Very toxic to aquatic life.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for both this compound and its parent compound, Azamethiphos.

PropertyThis compoundAzamethiphos
Molecular Formula C₉H₄D₆ClN₂O₅PS[1][6]C₉H₁₀ClN₂O₅PS[3]
Molecular Weight 330.71 g/mol [1][6]324.68 g/mol [7]
CAS Number 1189894-02-7[1][6]35575-96-3[1]
Appearance Off-White Crystalline Powder[6]White to grey crystalline solid[8]
Melting Point 92-93°C[6]88-93°C
Vapor Pressure Not Available0.0049 x 10⁻³ Pa (at 20°C)
Solubility in Water Not Available1.1 g/kg (at 20°C)
Specific Gravity Not Available1.60 g/cm³

Toxicological Information

This compound is expected to share a similar toxicological profile with Azamethiphos, which is a cholinesterase inhibitor.[3] Exposure can lead to symptoms ranging from excessive salivation and eye-watering at low doses to muscle spasms, convulsions, and potentially death at higher doses.[3][5]

Mechanism of Action

As an organophosphate, Azamethiphos acts by inhibiting the enzyme acetylcholinesterase (AChE).[3][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings.

cluster_normal Normal Nerve Function cluster_inhibition Azamethiphos Inhibition ACh Acetylcholine (ACh) Receptor Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down ACh Receptor->AChE ACh released Aza Azamethiphos AChE_inhibited Inhibited AChE Aza->AChE_inhibited Inhibits ACh_excess Excess ACh Receptor_overstim Overstimulated Receptor ACh_excess->Receptor_overstim Constant Binding

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Azamethiphos.

Quantitative Toxicity Data (Azamethiphos)
Test TypeSpeciesRouteValue
LD₅₀ RatOral834 mg/kg[5]
LD₅₀ HamsterOral1764 mg/kg[5]
LD₅₀ RabbitDermal>2020 mg/kg[5]
LD₅₀ RatDermal>2150 mg/kg[5]
LC₅₀ Daphnia magnaAquatic0.33 µg/L[5]

Experimental Protocols and Safe Handling

While detailed protocols for the toxicological assays are not provided in the safety data sheets, this section outlines the established procedures for safe handling, emergency response, and personal protection as mandated by safety guidelines.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. This includes chemical-resistant gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded or dust formation is significant.[2][9]

center_node Required PPE for This compound Handling node_goggles Eye/Face Protection (Tightly fitting safety goggles) center_node->node_goggles node_gloves Skin Protection (Chemical impermeable gloves) center_node->node_gloves node_clothing Body Protection (Fire/flame resistant and impervious clothing) center_node->node_clothing node_respirator Respiratory Protection (Full-face respirator if dust is present) center_node->node_respirator

Caption: Required Personal Protective Equipment (PPE) for safe handling.

Handling and Storage Protocol
  • Handling: Handle in a well-ventilated area.[9] Avoid the formation of dust and aerosols.[9] Do not breathe dust. Avoid contact with eyes, skin, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Store away from oxidizing agents, foodstuffs, and incompatible materials.[9]

Accidental Release Measures
  • Evacuation: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[9]

  • Ventilation: Ensure adequate ventilation.[9]

  • Ignition Sources: Remove all sources of ignition.[9]

  • Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[9]

  • Cleanup: Sweep up the material, place it in a suitable closed container for disposal, and avoid raising dust.[9] Wash the spill site after material pickup is complete.

First-Aid Measures Workflow

Immediate medical attention is crucial in case of exposure. Atropine has been shown to be an effective antidote for the anticholinesterase effects of Azamethiphos.[10]

cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Provide oxygen if breathing is difficult. inhalation->action_inhale action_skin Take off contaminated clothing. Wash with soap and water. skin->action_skin action_eye Rinse with pure water for at least 15 minutes. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Advice action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: First-aid workflow following an exposure event.

Stability and Reactivity

  • Chemical Stability: Stable at room temperature.

  • Conditions to Avoid: Oxidizing agents.

  • Incompatible Materials: Data not available for this compound, but oxidizing agents should be avoided for Azamethiphos.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and phosphorous oxides.

  • Hazardous Polymerization: Will not occur.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[9]

References

Methodological & Application

Application Note: High-Throughput Analysis of Azamethiphos in Aquaculture Samples using Azamethiphos-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantification of Azamethiphos, an organophosphate insecticide, in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Azamethiphos-d6, is employed. The protocol details a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis. This method is suitable for high-throughput screening and quantitative analysis in regulatory monitoring and food safety applications.

Introduction

Azamethiphos is an organophosphate insecticide widely used in aquaculture to control sea lice on salmonids. Its use necessitates sensitive and reliable analytical methods to monitor its residues in fish products to ensure compliance with maximum residue limits (MRLs) and protect consumer health. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a comprehensive protocol for the determination of Azamethiphos in fish tissue, adaptable for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

Materials and Reagents
  • Standards: Azamethiphos (≥98% purity), this compound (≥98% purity, deuterated standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent

  • Sample Preparation: Homogenizer, Centrifuge tubes (50 mL and 15 mL), Centrifuge, Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azamethiphos and this compound in methanol to prepare individual stock solutions.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile to create an intermediate mixed standard solution.

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition.

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative 10 g sample of fish tissue.

  • Extraction:

    • Place 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid.

    • Spike the sample with 100 µL of the 50 ng/mL this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).

    • Vortex for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions should be used for the detection and quantification of Azamethiphos and its internal standard, this compound. The transitions for this compound are predicted based on the fragmentation of the parent compound and require empirical optimization on the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Azamethiphos 325.0112.1 40Quantifier
325.076.160Qualifier
This compound 331.0 (Predicted)112.1 ~40 (Optimize)Quantifier (Predicted)
331.0 (Predicted)76.1~60 (Optimize)Qualifier (Predicted)

The bolded product ion is typically used for quantification.

Data Presentation

The following table summarizes the expected performance characteristics of this method based on typical validation results for multi-residue pesticide analysis by LC-MS/MS.

ParameterAzamethiphos
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) ≤ 5 µg/kg
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Fish Tissue Sample (2g) homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile, Salts, this compound) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing result Quantitative Result (µg/kg) data_processing->result

Caption: LC-MS/MS workflow for Azamethiphos analysis.

Logical Relationship of Method Validation

validation_logic cluster_performance Performance Characteristics method Analytical Method linearity Linearity (r²) method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision sensitivity Sensitivity (LOQ) method->sensitivity selectivity Selectivity method->selectivity validation Method Validation linearity->validation accuracy->validation precision->validation sensitivity->validation selectivity->validation result Reliable & Robust Method validation->result

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Azamethiphos in fish tissue. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample processing. The QuEChERS-based sample preparation protocol is efficient and effective, making this method well-suited for routine monitoring in food safety and environmental laboratories. The provided experimental parameters offer a solid foundation for the implementation and validation of this method.

References

Application Note: Quantitative Analysis of Azamethiphos in Salmon Tissue using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Azamethiphos in salmon tissue. The procedure utilizes a streamlined sample preparation protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Azamethiphos-d6 as an internal standard. This methodology provides high accuracy, precision, and throughput for the routine monitoring of Azamethiphos residues in seafood.

Introduction

Azamethiphos is an organophosphorus insecticide used in aquaculture to control sea lice on salmon.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Azamethiphos in fish tissue to ensure consumer safety.[2] Therefore, a reliable and sensitive analytical method for the quantification of Azamethiphos in salmon is crucial. This application note details a validated LC-MS/MS method that employs this compound as an internal standard to compensate for matrix effects and variations in sample processing, ensuring high-quality quantitative results.

Experimental Protocols

Materials and Reagents
  • Standards: Azamethiphos (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 3 cc, 60 mg)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azamethiphos and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Azamethiphos stock solution with 50:50 (v/v) acetonitrile/water.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Homogenization: Homogenize a representative portion of the salmon tissue to ensure uniformity.

  • Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized salmon tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 10% B, hold for 1 min

    • Linear gradient to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to 10% B and re-equilibrate for 3 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Azamethiphos: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • This compound: Precursor Ion > Product Ion (Quantifier)

Data Presentation

Table 1: Calibration Curve for Azamethiphos in Salmon Tissue

Concentration (ng/g)Peak Area Ratio (Azamethiphos/Azamethiphos-d6)
1.00.052
2.50.128
5.00.255
10.00.512
25.01.275
50.02.548
Linearity (R²) 0.9995

Table 2: Method Validation Data for Azamethiphos in Salmon Tissue

ParameterResult
Limit of Detection (LOD) 0.3 ng/g
Limit of Quantification (LOQ) 1.0 ng/g
Accuracy (Recovery %)
Spiked at 1.0 ng/g98.5%
Spiked at 10.0 ng/g101.2%
Spiked at 50.0 ng/g99.3%
Precision (RSD %)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization of Salmon Tissue Weighing Weigh 2g of Homogenized Tissue Homogenization->Weighing Spiking Spike with This compound Weighing->Spiking Extraction QuEChERS-based Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (HLB Cartridge) Centrifugation->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation Filtration Syringe Filtration Evaporation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification using Internal Standard LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of Azamethiphos in salmon tissue.

analytical_principle cluster_sample Sample Extract cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification Analyte Azamethiphos (Unknown Amount) Separation Chromatographic Separation Analyte->Separation IS This compound (Known Amount) IS->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Calibration Calibration Curve Ratio->Calibration Result Concentration of Azamethiphos Calibration->Result

Caption: Principle of isotope dilution mass spectrometry for Azamethiphos quantification.

Conclusion

The described LC-MS/MS method with isotope dilution provides a reliable and high-throughput solution for the quantitative analysis of Azamethiphos in salmon tissue. The use of this compound as an internal standard effectively mitigates matrix effects, leading to excellent accuracy and precision. This method is suitable for routine monitoring and regulatory compliance testing of Azamethiphos residues in farmed salmon.

References

Application Note: High-Throughput Analysis of Azamethiphos in Water Samples using Solid-Phase Extraction and LC-MS/MS with Azamethiphos-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Azamethiphos, an organophosphorus insecticide, in various water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Azamethiphos-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for environmental monitoring and water quality assessment, providing reliable data for researchers, scientists, and regulatory bodies.

Introduction

Azamethiphos is a widely used insecticide for the control of nuisance flies and lice in agriculture and aquaculture. Its potential for runoff into surrounding water bodies necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure compliance with regulatory limits. The complexity of water matrices can often interfere with the accurate quantification of pesticide residues. The use of a deuterated internal standard, such as this compound, which has nearly identical chemical and physical properties to the target analyte, is a well-established technique to compensate for these analytical challenges. This application note provides a detailed protocol for the extraction, separation, and quantification of Azamethiphos in water samples.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analyte.

  • Preservation: If not analyzed immediately, acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation. Store the samples at 4°C and analyze within 14 days of collection.

Preparation of Standards and Reagents
  • Standards: Obtain certified analytical standards of Azamethiphos and this compound.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions by accurately weighing the standards and dissolving them in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a suitable solvent, such as methanol or acetonitrile. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in methanol.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on established methods for pesticide residue analysis in water.[1][2]

  • Cartridge Selection: Utilize a reversed-phase SPE cartridge, such as an Oasis HLB (Hydrophilic-Lipophilic Balance) or a C18 cartridge (500 mg, 6 mL).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of reagent-grade water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a concentration of 0.2 µg/L).

    • Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min under vacuum.

  • Sorbent Drying: After the entire sample has passed through, dry the cartridge under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with two 5 mL aliquots of a suitable organic solvent. A mixture of ethyl acetate and methanol (1:1, v/v) is recommended.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a mobile phase-compatible solvent (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Conditions (suggested starting point):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Azamethiphos from matrix interferences (e.g., start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Azamethiphos and this compound for quantification and confirmation. The exact mass transitions for this compound should be determined by direct infusion of the standard solution into the mass spectrometer.

Data Presentation

The following tables summarize typical performance data for the analysis of organophosphorus pesticides in water, which can be expected for Azamethiphos analysis using this method.

Table 1: Method Performance Data for Pesticide Analysis in Water

ParameterTypical ValueReference
Recovery70-120%[1]
Relative Standard Deviation (RSD)< 15%[1]
Limit of Quantification (LOQ)0.02 - 0.1 µg/L[3]

Table 2: Example LC-MS/MS Parameters for Azamethiphos

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Azamethiphos325.0183.1155.1To be optimized
This compound331.0To be determinedTo be determinedTo be optimized

Experimental Workflow Diagram

Azamethiphos_Analysis_Workflow Workflow for this compound Analysis in Water Samples SampleCollection 1. Sample Collection (1L Amber Glass Bottle) Preservation 2. Preservation (pH < 2 with H2SO4, store at 4°C) SampleCollection->Preservation Spiking 3. Spiking (Add this compound Internal Standard) Preservation->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Conditioning Conditioning (Ethyl Acetate, Methanol, Water) SPE->Conditioning Loading Sample Loading (500 mL at 5-10 mL/min) SPE->Loading Drying Sorbent Drying (Vacuum for 30 min) SPE->Drying Elution Elution (2 x 5 mL Ethyl Acetate/Methanol) SPE->Elution Concentration 5. Concentration & Reconstitution (Evaporate and dissolve in 1 mL) SPE->Concentration LCMSMS 6. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Concentration->LCMSMS DataAnalysis 7. Data Analysis (Quantification using Internal Standard) LCMSMS->DataAnalysis

Caption: Experimental workflow for the analysis of Azamethiphos in water.

Conclusion

The described method provides a reliable and sensitive approach for the determination of Azamethiphos in water samples. The integration of solid-phase extraction for sample preparation and the use of a deuterated internal standard with LC-MS/MS analysis ensures high-quality data suitable for environmental monitoring and research applications. The detailed protocol and performance expectations outlined in this application note serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Note: Solid-Phase Extraction Protocol for Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the selective extraction of Azamethiphos-d6 from aqueous samples. This compound, a deuterated analog of the organophosphorus pesticide Azamethiphos, is commonly used as an internal standard in analytical methods to ensure accuracy and precision.[1] The described method utilizes reversed-phase SPE, a robust and reliable technique for the pre-concentration and purification of analytes from complex matrices prior to chromatographic analysis. This protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

Azamethiphos is an organothiophosphate insecticide and acaricide used in agriculture and aquaculture to control a variety of pests.[2][3][4] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, leading to the disruption of nerve function in target organisms.[3][4] Due to its potential toxicity and environmental impact, regulatory bodies worldwide have established maximum residue limits (MRLs) for Azamethiphos in various commodities.[3]

Accurate quantification of Azamethiphos residues is crucial for ensuring compliance with these regulations and safeguarding public health. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in analytical chemistry to compensate for matrix effects and variations in sample preparation and instrument response.[1] Solid-phase extraction is a highly effective sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[5] This application note details a comprehensive SPE protocol for the extraction of this compound from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Azamethiphos

Understanding the physicochemical properties of the parent compound, Azamethiphos, is essential for developing an effective SPE method.

PropertyValue
Molecular Formula C₉H₁₀ClN₂O₅PS
Molar Mass 324.67 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Mode of Action Acetylcholinesterase (AChE) inhibitor

Data sourced from various chemical suppliers and databases.[2][3][4]

Experimental Protocol

This protocol is optimized for the extraction of this compound from a 100 mL water sample. Adjustments may be necessary for different sample volumes or matrices.

Materials and Reagents
  • SPE Cartridge: Reversed-phase C18 or polymer-based (e.g., Oasis HLB), 500 mg / 6 mL

  • Methanol (MeOH): HPLC grade

  • Ethyl Acetate: HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • Nitrogen Gas: High purity

  • Sample Collection Bottles: Glass, 100 mL

  • SPE Vacuum Manifold

  • Conical Centrifuge Tubes: 15 mL

SPE Procedure
  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 5 mL of HPLC grade water. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the 100 mL water sample, previously spiked with the appropriate concentration of this compound standard, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a 15 mL conical tube.[6][7] Allow the solvent to soak the sorbent bed for a few minutes between aliquots to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of an appropriate solvent mixture for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile).[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the SPE protocol.

ParameterValue
SPE Sorbent C18 or Polymer-based
Sorbent Mass 500 mg
Sample Volume 100 mL
Conditioning Solvent 1 5 mL Ethyl Acetate
Conditioning Solvent 2 5 mL Methanol
Equilibration Solvent 5 mL HPLC Water
Sample Loading Flow Rate ~5 mL/min
Washing Solvent 5 mL HPLC Water
Elution Solvent 2 x 5 mL Ethyl Acetate
Reconstitution Volume 1 mL

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 100 mL Water Sample Spike Spike with this compound Sample->Spike Condition Condition Cartridge (Ethyl Acetate, MeOH, Water) Load Load Sample (~5 mL/min) Condition->Load Ready Cartridge Wash Wash Cartridge (5 mL Water) Load->Wash Elute Elute Analyte (2 x 5 mL Ethyl Acetate) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen, 40°C) Elute->Evaporate Reconstitute Reconstitute in 1 mL (80:20 Water:ACN) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

QuEChERS method development for pesticide analysis using Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Development of the QuEChERS Method for Pesticide Analysis Utilizing Azamethiphos-d6 as an Internal Standard.

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis, offering a streamlined sample preparation workflow.[1][2] This approach significantly reduces solvent consumption and sample preparation time compared to traditional methods.[3] The analysis of organophosphate pesticides, such as Azamethiphos, is critical for ensuring food safety. Azamethiphos is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[4][5]

To enhance the accuracy and precision of quantitative analysis, especially in complex food matrices, stable isotope-labeled internal standards are employed.[6] Deuterated analogues, like this compound, exhibit nearly identical chemical and physical properties to the target analyte, allowing them to effectively compensate for variations in sample extraction, cleanup, and matrix effects during instrumental analysis.[4][7]

This application note details a validated QuEChERS protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Azamethiphos in food samples, using this compound as an internal standard.

Principle of the Method

The QuEChERS workflow involves two primary stages: extraction/partitioning and dispersive solid-phase extraction (d-SPE) cleanup.[8][9]

  • Extraction: A homogenized sample is first hydrated, and then the internal standard (this compound) is added. Pesticide residues are extracted from the sample matrix using acetonitrile.

  • Partitioning: Following extraction, salting-out agents (commonly magnesium sulfate and sodium chloride) are added. This step induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[9][10]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents, such as Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and anhydrous magnesium sulfate to remove residual water.[8][11]

  • Analysis: After centrifugation, the final cleaned extract is analyzed by LC-MS/MS. The ratio of the native Azamethiphos peak area to the this compound peak area is used for accurate quantification, mitigating matrix effects and improving method robustness.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid, ACS grade; Ultrapure water.

  • Standards: Azamethiphos (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl). (Available in pre-weighed packets, e.g., AOAC 2007.01 or EN 15662).[2][12]

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18. (Available in pre-weighed 2 mL or 15 mL centrifuge tubes).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 15 mL polypropylene centrifuge tubes.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azamethiphos and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Azamethiphos (e.g., 1 to 100 ng/mL) by serial dilution of the stock solution in ACN.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in ACN.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and allow to hydrate for 30 minutes.[9]

  • Internal Standard Spiking: Add 100 µL of the 50 ng/mL this compound internal standard working solution to the sample.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough extraction.[13]

  • Salting-Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Partitioning: Immediately shake the tube vigorously for 1 minute, then centrifuge at ≥3000 rpm for 5 minutes.[13]

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg).

  • Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

Instrumentation

LC-MS/MS Operating Conditions
  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Diagrams

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (10g) Spike 2. Add this compound (IS) Sample->Spike Solvent 3. Add 10 mL Acetonitrile Spike->Solvent Shake1 4. Shake Vigorously (1 min) Solvent->Shake1 Salts 5. Add MgSO4 + NaCl Salts Shake1->Salts Shake2 6. Shake & Centrifuge Salts->Shake2 Extract 7. Collect Acetonitrile Supernatant Shake2->Extract Aliquot 8. Transfer 1 mL of Supernatant Extract->Aliquot dSPE 9. Add to d-SPE Tube (PSA + MgSO4) Aliquot->dSPE Vortex 10. Vortex & Centrifuge dSPE->Vortex Final 11. Collect Final Extract Vortex->Final Analysis LC-MS/MS Analysis Final->Analysis

Caption: QuEChERS experimental workflow for pesticide analysis.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Organophosphate Inhibition ACh_N Acetylcholine (ACh) AChE_N Acetylcholinesterase (AChE) ACh_N->AChE_N Binds to Products_N Choline + Acetate (Signal Termination) AChE_N->Products_N Hydrolyzes to ACh_I Acetylcholine (ACh) AChE_I Inhibited AChE ACh_I->AChE_I Binding Blocked Accumulation ACh Accumulation (Continuous Stimulation) ACh_I->Accumulation Azamethiphos Azamethiphos Azamethiphos->AChE_I Inhibits

Caption: Mechanism of Azamethiphos action on Acetylcholinesterase.

Results and Data Presentation

The method was validated for linearity, recovery, precision, and limits of quantification (LOQ).

Table 1: LC-MS/MS MRM Parameters for Azamethiphos and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Azamethiphos (Quantifier) 325.0183.15022
Azamethiphos (Qualifier) 325.0211.05018
This compound (IS) 331.0189.15022
Table 2: Method Validation Data in a Representative Matrix (e.g., Apple)
ParameterResult
Linearity Range 1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 2.0 µg/kg
Limit of Detection (LOD) 0.6 µg/kg
Recovery at 10 µg/kg (n=5) 95.8%
RSD at 10 µg/kg 4.5%
Recovery at 50 µg/kg (n=5) 98.2%
RSD at 50 µg/kg 3.1%

Recovery values typically fall within the acceptable range of 70-120% with a relative standard deviation (RSD) of ≤ 20%.[10][14]

Conclusion

This application note presents a robust and effective QuEChERS method for the analysis of Azamethiphos in food matrices. The protocol is simple, rapid, and uses minimal solvent, aligning with the principles of green chemistry.[15] The incorporation of this compound as an internal standard is crucial for achieving accurate and reliable quantification by compensating for matrix-induced signal suppression or enhancement and variations during sample preparation.[6][7] The described method, combining the efficiency of QuEChERS with the specificity of LC-MS/MS, is highly suitable for routine monitoring of pesticide residues in food safety and quality control laboratories.

References

Application Note: Environmental Monitoring of Azamethiphos in Aquaculture Using Azamethiphos-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamethiphos is an organophosphate insecticide used in aquaculture to control sea lice on salmonids.[1][2] Its application necessitates robust environmental monitoring to ensure that its residues in the surrounding water bodies do not pose a risk to non-target marine organisms.[1] This application note details a sensitive and reliable method for the quantification of Azamethiphos in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Azamethiphos-d6 as an internal standard. The use of a deuterated internal standard is a well-established practice in quantitative mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[3]

The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, offering a streamlined and efficient workflow for the extraction and cleanup of water samples prior to instrumental analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Azamethiphos. Data for this compound are theoretical and should be validated experimentally.

ParameterAzamethiphosThis compoundReference
Molecular Formula C₉H₁₀ClN₂O₅PSC₉H₄D₆ClN₂O₅PS[4]
Molecular Weight 324.68 g/mol 330.71 g/mol [4]
Precursor Ion (m/z) 325.0331.0 (theoretical)[5]
Product Ion 1 (m/z) 112.1112.1 (theoretical)[5]
Product Ion 2 (m/z) 76.176.1 (theoretical)[5]
Method Detection Limit (MDL) in Water 0.1 - 1.0 µg/L-[6]
Limit of Quantification (LOQ) in Water 0.5 - 2.0 µg/L-[2]
Recovery 70-120%-[7]
Relative Standard Deviation (RSD) < 15%-

Experimental Protocols

Sample Preparation: Modified QuEChERS for Water Samples

This protocol is adapted from established QuEChERS methods for pesticide analysis in water.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer a 10 mL water sample to a 50 mL centrifuge tube.

  • Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected Azamethiphos levels).

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper acetonitrile layer (supernatant) to a clean 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may need to be filtered through a 0.22 µm syringe filter and diluted with the initial mobile phase to minimize matrix effects and improve chromatography.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following transitions should be monitored. The collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Azamethiphos 325.0112.1Quantifier
325.076.1Qualifier
This compound 331.0 (theoretical)112.1 (theoretical)Quantifier
331.076.1 (theoretical)Qualifier

Note on this compound MRM Transitions: The MRM transitions for this compound are theoretical, based on the d6 labeling on the two O-methyl groups of the phosphate moiety. The precursor ion is shifted by +6 Da. The fragmentation leading to the product ions at m/z 112.1 and 76.1 is not expected to involve the deuterated methyl groups. These transitions must be confirmed and optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Water Sample Collection (10 mL) add_is 2. Spike with this compound Internal Standard sample->add_is extraction 3. Add Acetonitrile, MgSO4, and NaCl add_is->extraction vortex1 4. Vortex (1 min) extraction->vortex1 centrifuge1 5. Centrifuge (5 min) vortex1->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer cleanup 7. d-SPE Cleanup (PSA, MgSO4) transfer->cleanup vortex2 8. Vortex (30 s) cleanup->vortex2 centrifuge2 9. Centrifuge (5 min) vortex2->centrifuge2 final_extract 10. Final Extract for Analysis centrifuge2->final_extract lc_separation 11. Liquid Chromatography Separation (C18 Column) final_extract->lc_separation ms_detection 12. Tandem Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection data_processing 13. Data Processing and Quantification ms_detection->data_processing logical_relationship cluster_quantification Quantitative Analysis azamethiphos Azamethiphos (Analyte) ratio Peak Area Ratio (Analyte / Internal Standard) azamethiphos->ratio azamethiphos_d6 This compound (Internal Standard) azamethiphos_d6->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

References

Application of Azamethiphos-d6 in Food Safety Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Azamethiphos-d6 in food safety testing. Azamethiphos is an organophosphate insecticide used in agriculture and aquaculture to control pests. Its deuterated analogue, this compound, plays a crucial role as an internal standard in analytical methodologies to ensure accurate quantification of Azamethiphos residues in various food matrices. This is essential for monitoring compliance with regulatory limits and safeguarding consumer health.

Mechanism of Action: Acetylcholinesterase Inhibition

Azamethiphos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, Azamethiphos causes an accumulation of ACh, leading to overstimulation of cholinergic receptors, resulting in neurotoxicity to the target pests.[1][3][4][5]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Nerve Impulse\nPropagation Nerve Impulse Propagation ACh_Receptor->Nerve Impulse\nPropagation Azamethiphos Azamethiphos Azamethiphos->AChE Inhibits Continuous Nerve\nImpulse Continuous Nerve Impulse Inhibited_AChE->Continuous Nerve\nImpulse

Mechanism of Acetylcholinesterase Inhibition by Azamethiphos.

Role of this compound in Analytical Methods

In quantitative analysis, especially with complex food matrices, variations in sample preparation and instrument response can lead to inaccurate results. Isotopically labeled internal standards, such as this compound, are invaluable for correcting these variations.[6][7][8][9] this compound has the same chemical properties as Azamethiphos but a different mass due to the replacement of six hydrogen atoms with deuterium. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during extraction and cleanup, as well as fluctuations in the mass spectrometer's signal, can be compensated for by monitoring the ratio of the native analyte to its deuterated internal standard.

Experimental Protocols

The following are detailed protocols for the analysis of Azamethiphos in food matrices, primarily focusing on seafood, where it is commonly applied in aquaculture. This compound should be used as an internal standard in these procedures.

Protocol 1: Analysis of Azamethiphos in Fish Tissue using LC-MS/MS (Adapted from QuEChERS Method)

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a widely used sample preparation technique for pesticide residue analysis in food.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a representative portion of the fish tissue (muscle and skin) to a uniform consistency.

  • Weighing: Weigh 10 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample.

  • Hydration: Add 10 mL of water to the sample and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

  • Shaking: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at a high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both Azamethiphos and this compound for quantification and confirmation.

QuEChERS_Workflow cluster_dSPE d-SPE Cleanup Sample Homogenized Fish Sample (10g) Spike Spike with this compound Sample->Spike Hydrate Add 10 mL Water & Vortex Spike->Hydrate Extract Add 10 mL Acetonitrile Hydrate->Extract Salt Add QuEChERS Salts Extract->Salt Shake Shake Vigorously (1 min) Salt->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer Transfer Acetonitrile Layer Centrifuge1->Transfer AddSorbent Add d-SPE Sorbent Transfer->AddSorbent Vortex2 Vortex (30 sec) AddSorbent->Vortex2 Centrifuge2 Centrifuge (2 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

References

Application Notes and Protocols for Azamethiphos-d6 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock and working solutions of Azamethiphos-d6, a deuterated internal standard for the organophosphate insecticide Azamethiphos. Accurate preparation of these solutions is critical for quantitative analysis in various research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and safe handling.

PropertyValueSource
Chemical Name S-[(6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-Dimethyl-d6 Ester Phosphorothioic Acid[1]
CAS Number 1189894-02-7[1][2][3]
Molecular Formula C₉H₄D₆ClN₂O₅PS[1][2][3]
Molecular Weight 330.71 g/mol [1][2][3]
Appearance Off-White Crystalline Powder[2][3]
Purity ≥98% (typical)[4]
Solubility DMSO: 55 mg/mL (for Azamethiphos)[5]
Storage Conditions 2-8°C Refrigerator[3]

Safety Precautions

Azamethiphos is an organophosphorus compound and a cholinesterase inhibitor.[6][7] Although this compound is used in small quantities for analytical purposes, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of all waste materials according to your institution's hazardous waste disposal procedures.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Micropipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Dissolving: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size.

  • Solvent Addition: Add a small amount of DMSO to the volumetric flask to dissolve the powder.

  • Mixing: Gently swirl the flask or use a vortex mixer to ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[5]

  • Final Volume: Once dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at 2-8°C.

Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from the 1 mg/mL stock solution by serial dilution.

Materials:

  • This compound stock solution (1 mg/mL)

  • Appropriate solvent for dilution (e.g., DMSO, Methanol, or Acetonitrile depending on the analytical method)

  • Micropipettes and sterile tips

  • Microcentrifuge tubes or vials

Procedure:

The following table provides an example of a serial dilution to prepare working solutions of various concentrations.

Target Concentration (µg/mL)Volume of Stock/Previous Solution (µL)Diluent Volume (µL)Final Volume (µL)
100100 µL of 1 mg/mL Stock9001000
10100 µL of 100 µg/mL9001000
1100 µL of 10 µg/mL9001000
0.1100 µL of 1 µg/mL9001000

Calculation Formula:

The concentration of the diluted solution can be calculated using the following formula:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution

  • V₂ = Final volume of the working solution

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Azamethiphos_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store_stock Store Stock at 2-8°C vortex->store_stock pipette_stock Pipette Stock Solution store_stock->pipette_stock Begin Dilution add_diluent Add Diluent pipette_stock->add_diluent mix Mix Thoroughly add_diluent->mix use Use for Analysis mix->use

Caption: Workflow for this compound solution preparation.

References

Application Note: Selecting the Optimal Mobile Phase for Azamethiphos Separation by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the selection of a suitable mobile phase for the separation and analysis of Azamethiphos using high-performance liquid chromatography (HPLC). Azamethiphos, an organophosphorus insecticide, is utilized in various applications, and its accurate quantification is crucial for environmental monitoring, food safety, and toxicology studies. This document outlines protocols for reversed-phase liquid chromatography (RP-LC), the most common approach for Azamethiphos analysis, and discusses alternative strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) for specific applications. Detailed experimental protocols, data presentation in tabular format, and a logical workflow for mobile phase selection are provided to assist researchers in developing robust and reliable analytical methods.

Introduction

Azamethiphos is a polar organophosphate insecticide and veterinary drug. The choice of an appropriate mobile phase is a critical parameter in developing a successful liquid chromatography method for its separation and quantification. The mobile phase composition directly influences the retention, resolution, and peak shape of the analyte. This note focuses on providing practical guidance for selecting an optimal mobile phase for Azamethiphos analysis, primarily focusing on reversed-phase chromatography due to its widespread use and applicability.

Chromatographic Approaches for Azamethiphos Separation

The selection of the chromatographic mode is the first step in method development. For Azamethiphos, reversed-phase and hydrophilic interaction liquid chromatography are the most relevant techniques.

  • Reversed-Phase Liquid Chromatography (RP-LC): In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[1] Azamethiphos, being a moderately polar compound, is well-retained and separated using this technique. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are poorly retained in RP-LC.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[3] While less common for Azamethiphos, HILIC can be a valuable tool, especially when analyzing it in complex matrices or alongside highly polar metabolites.

Mobile Phase Selection for Reversed-Phase LC

The most critical factors in mobile phase selection for the RP-LC separation of Azamethiphos are the type of organic modifier and the ratio of the organic modifier to the aqueous phase.

Organic Modifier

Acetonitrile is the most commonly used organic modifier for the analysis of Azamethiphos due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

Mobile Phase Composition

The ratio of the organic modifier to water determines the elution strength of the mobile phase. A higher percentage of the organic solvent will result in a shorter retention time for Azamethiphos. The optimal composition is a balance between achieving adequate retention for good resolution from other components in the sample and minimizing the analysis time.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the liquid chromatographic separation of Azamethiphos.

Table 1: Reversed-Phase HPLC Methods for Azamethiphos Analysis

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
C18Acetonitrile:Water (70:30, v/v)1.0UV (294 nm)[4]
C18Acetonitrile:Water (32:68, v/v)Not SpecifiedFluorescence (Ex: 230 nm, Em: 345 nm)[5][6]
ZORBAX Eclipse Plus C18Acetonitrile:Water (70:30, v/v)1.0UV (220 and 270 nm)[7]

Detailed Experimental Protocol: Isocratic Reversed-Phase HPLC Method

This protocol describes a common isocratic RP-HPLC method for the determination of Azamethiphos.

1. Materials and Reagents

  • Azamethiphos analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm membrane filters for solvent filtration

2. Chromatographic System

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Preparation of Mobile Phase

  • Prepare a mobile phase of 70:30 (v/v) acetonitrile:water.[4]

  • To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of water.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

4. Standard Solution Preparation

  • Prepare a stock solution of Azamethiphos (e.g., 100 µg/mL) in acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Chromatographic Conditions

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 294 nm[4]

6. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and sample extracts.

  • Record the chromatograms and determine the peak area and retention time of Azamethiphos.

7. Quantification

  • Construct a calibration curve by plotting the peak area of the Azamethiphos standards against their concentrations.

  • Determine the concentration of Azamethiphos in the samples by interpolating their peak areas from the calibration curve.

Logical Workflow for Mobile Phase Selection

The following diagram illustrates a logical workflow for selecting an appropriate mobile phase for Azamethiphos separation.

MobilePhaseSelection start Start: Azamethiphos Separation Method Development sample_matrix Define Sample Matrix and Analyte Properties start->sample_matrix rp_lc Initial Approach: Reversed-Phase LC (RP-LC) sample_matrix->rp_lc Moderately Polar Analyte hilic Alternative: Hydrophilic Interaction LC (HILIC) (for very polar matrices or metabolites) sample_matrix->hilic Poor Retention in RP-LC rp_mobile_phase Select Mobile Phase: Acetonitrile:Water or Methanol:Water rp_lc->rp_mobile_phase hilic_mobile_phase Select Mobile Phase: High % Acetonitrile with Aqueous Buffer hilic->hilic_mobile_phase rp_gradient Isocratic or Gradient Elution? rp_mobile_phase->rp_gradient isocratic Isocratic Elution: Start with 70:30 Acetonitrile:Water rp_gradient->isocratic Simple Matrix gradient Gradient Elution: For complex samples rp_gradient->gradient Complex Matrix optimize_rp Optimize Mobile Phase Ratio (Retention Time, Resolution, Peak Shape) isocratic->optimize_rp gradient->optimize_rp method_validation Method Validation optimize_rp->method_validation optimize_hilic Optimize Buffer Concentration and pH hilic_mobile_phase->optimize_hilic optimize_hilic->method_validation end Final Method method_validation->end

Caption: Workflow for mobile phase selection for Azamethiphos analysis.

Conclusion

The selection of an appropriate mobile phase is paramount for the successful liquid chromatographic analysis of Azamethiphos. For most applications, a reversed-phase method using a C18 column with an isocratic mobile phase of acetonitrile and water provides excellent results. The detailed protocol and data summaries in this application note offer a solid starting point for method development. For challenging separations involving highly polar interferents, HILIC presents a viable alternative. By following the logical workflow presented, researchers can systematically develop and optimize a robust and reliable HPLC method for the determination of Azamethiphos in various sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azamethiphos-d6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Azamethiphos-d6 signal intensity in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their analytical data. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a weak or no signal for this compound?

A weak or nonexistent signal for your analyte is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings. A systematic approach is the best way to identify the root cause.

Start by verifying the fundamental aspects of your setup:

  • Instrument Performance: Ensure the mass spectrometer is calibrated and has passed its routine performance checks.

  • Sample Integrity: Confirm the concentration and stability of your this compound standard. Consider preparing a fresh standard.

  • LC-MS Interface: Check for leaks, blockages, or improper connections between the LC system and the mass spectrometer.

  • Basic Method Parameters: Verify that the correct ionization mode (positive or negative) and mass range are selected for this compound.

If these initial checks do not resolve the issue, proceed with the more detailed troubleshooting steps outlined in the workflow below.

start Low or No Signal Detected check_instrument Verify Instrument Calibration and Performance start->check_instrument check_sample Check Sample Integrity (Concentration, Freshness) check_instrument->check_sample Passed check_ionization Confirm Correct Ionization Mode & Mass Range check_sample->check_ionization Passed optimize_ionization Optimize Ion Source Parameters (Q2) check_ionization->optimize_ionization Issue Persists mitigate_matrix Investigate & Mitigate Matrix Effects (Q3) optimize_ionization->mitigate_matrix optimize_ms Optimize MS Analyzer Parameters (Q5) mitigate_matrix->optimize_ms review_prep Review Sample Preparation (Q6) optimize_ms->review_prep signal_ok Signal Improved review_prep->signal_ok cluster_source ESI Droplet Evaporation Analyte This compound GasPhaseAnalyte Target Ions [M+H]⁺ Analyte->GasPhaseAnalyte Ionization Matrix Matrix Components GasPhaseMatrix Interfering Ions Matrix->GasPhaseMatrix Ionization MS_Inlet MS Inlet GasPhaseAnalyte->MS_Inlet To Mass Analyzer GasPhaseMatrix->GasPhaseAnalyte Competition for Charge Reduces Analyte Signal start Begin Optimization (Infuse Standard) source_params Step 1: Optimize Ion Source - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure start->source_params optics_params Step 2: Optimize Ion Optics - RF Lens / S-Lens RF Level source_params->optics_params analyzer_params Step 3: Optimize Analyzer - AGC Target - Max Injection Time (IT) - Resolution optics_params->analyzer_params msms_params Step 4 (for MS/MS): Optimize Collision Energy analyzer_params->msms_params finish Final Method Parameters Set msms_params->finish

Optimizing MS/MS transitions for Azamethiphos-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Azamethiphos-d6 using tandem mass spectrometry (MS/MS). The information is tailored to researchers, scientists, and drug development professionals to help optimize experimental protocols and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: The molecular formula for this compound is C₉H₄D₆ClN₂O₅PS, with a molecular weight of approximately 330.71 g/mol . In positive ESI, the expected precursor ion is the protonated molecule, [M+H]⁺, which will have a mass-to-charge ratio (m/z) of approximately 331.7 . It is crucial to confirm this m/z value by infusing a standard solution of this compound into the mass spectrometer.

Q2: What are the recommended MS/MS transitions for this compound?

Precursor Ion (m/z)Proposed Product Ion (m/z)Description of Fragmentation
331.7189.0Loss of the deuterated methoxy groups and rearrangement
331.7159.0Cleavage of the phosphate ester bond
331.798.9Characteristic phosphoric acid fragment [H₄PO₄]⁺

Q3: How should I optimize the collision energy for each transition?

A3: Collision energy (CE) is a critical parameter that must be optimized for your specific mass spectrometer. The optimal CE will maximize the signal intensity of the product ion. The recommended procedure is as follows:

  • Prepare a standard solution of this compound.

  • Infuse the solution directly into the mass spectrometer.

  • Select the precursor ion (e.g., m/z 331.7).

  • Perform a product ion scan for each proposed product ion.

  • Vary the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the product ion.

  • The collision energy that produces the most stable and intense signal for a particular product ion is the optimal CE for that transition.

Troubleshooting Guides

Issue 1: No or Low Signal for this compound

Possible Cause Troubleshooting Step
Incorrect Precursor Ion Selection Verify the calculated m/z of the [M+H]⁺ ion for this compound (approx. 331.7). Infuse a fresh standard to confirm the precursor mass.
Suboptimal Ion Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values for organophosphate pesticides and adjust for maximum signal intensity.
Poor Chromatographic Peak Shape Investigate the mobile phase composition and gradient. Ensure compatibility with the analyte's polarity. Check for column degradation.
Analyte Degradation Azamethiphos can be susceptible to degradation. Prepare fresh standards and samples. Avoid prolonged exposure to high temperatures or extreme pH.

Issue 2: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Matrix Effects Matrix components co-eluting with this compound can suppress or enhance its ionization.[3][4][5][6] Implement a more rigorous sample cleanup procedure. Dilute the sample extract if possible. Use matrix-matched calibration standards.
Contaminated LC-MS System Run solvent blanks to check for system contamination. If contamination is present, flush the LC system and clean the mass spectrometer's ion source.
Non-Specific Product Ions The selected product ions may not be unique to this compound. Analyze a blank matrix sample to check for interfering peaks at the same retention time and m/z. If necessary, select more specific product ions.

Issue 3: Inconsistent Results or Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples and standards.
Fluctuations in Instrument Performance Monitor system suitability by injecting a quality control (QC) standard at regular intervals throughout the analytical run.
Instability of Standard Solutions Prepare fresh stock and working standard solutions regularly. Store them under appropriate conditions (e.g., refrigerated and protected from light).

Experimental Protocols

Protocol 1: Stock and Working Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent to create a calibration curve covering the expected concentration range of the samples.

Protocol 2: Sample Preparation (Generic QuEChERS-based method)

This is a general guideline; the protocol may need to be optimized for your specific matrix.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction: To the homogenized sample, add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. It may require dilution before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working LC Chromatographic Separation Working->LC Sample Sample Homogenization Extract Acetonitrile Extraction Sample->Extract Clean d-SPE Cleanup Extract->Clean Clean->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered NoSignal No or Low Signal Start->NoSignal HighNoise High Background/Interference Start->HighNoise Inconsistent Inconsistent Results Start->Inconsistent CheckPrecursor Verify Precursor Ion (m/z 331.7) NoSignal->CheckPrecursor MatrixEffects Investigate Matrix Effects HighNoise->MatrixEffects ValidatePrep Validate Sample Prep Protocol Inconsistent->ValidatePrep OptimizeSource Optimize Ion Source CheckPrecursor->OptimizeSource CheckChrom Check Chromatography OptimizeSource->CheckChrom Solution Problem Resolved CheckChrom->Solution SystemContam Check for System Contamination MatrixEffects->SystemContam SystemContam->Solution RunQC Run QC Standards ValidatePrep->RunQC RunQC->Solution

Caption: Troubleshooting logic for this compound analysis.

References

Troubleshooting poor chromatographic peak shape for Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Azamethiphos-d6.

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow to diagnose and resolve common chromatographic peak shape issues.

TroubleshootingWorkflow cluster_start Start cluster_problems Identify the Problem cluster_causes_tailing Potential Causes: Tailing cluster_causes_fronting Potential Causes: Fronting cluster_causes_split Potential Causes: Split Peak cluster_solutions General Solutions Start Poor this compound Peak Shape Tailing Peak Tailing? Start->Tailing Examine Peak Shape Fronting Peak Fronting? Tailing->Fronting No CauseT1 Secondary Interactions (e.g., silanol activity) Tailing->CauseT1 Yes CauseT2 Column Void / Blocked Frit Tailing->CauseT2 Yes CauseT3 Extra-Column Volume Tailing->CauseT3 Yes CauseT4 Incorrect Mobile Phase pH Tailing->CauseT4 Yes Split Split Peak? Fronting->Split No CauseF1 Column Overload (Mass or Volume) Fronting->CauseF1 Yes CauseF2 Sample Solvent Mismatch Fronting->CauseF2 Yes CauseF3 Column Degradation (Collapse/Channeling) Fronting->CauseF3 Yes CauseS1 Contamination at Column Inlet Split->CauseS1 Yes CauseS2 Sample Solvent / Mobile Phase Incompatibility Split->CauseS2 Yes CauseS3 Injector Malfunction Split->CauseS3 Yes Sol_Method Optimize Method Parameters (pH, Buffer, Solvent) CauseT1->Sol_Method Sol_Column Check / Replace Column & Guard Column CauseT2->Sol_Column Sol_System System Maintenance (Clean Injector, Check Tubing) CauseT3->Sol_System CauseT4->Sol_Method Sol_Sample Adjust Sample (Dilute, Change Solvent) CauseF1->Sol_Sample CauseF2->Sol_Sample CauseF3->Sol_Column CauseS1->Sol_Column CauseS2->Sol_Sample CauseS3->Sol_System

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

This section addresses specific peak shape problems you may encounter with this compound.

Physicochemical Properties of Azamethiphos

Understanding the properties of Azamethiphos is crucial for method development and troubleshooting. The deuterated form (this compound) will have virtually identical chemical properties.

PropertyValueReference
Molecular Formula C₉H₁₀ClN₂O₅PS[1]
Molecular Weight 324.67 g/mol [2]
Appearance Colorless to grey crystalline solid[3]
Melting Point 87 - 89 °C[1]
Solubility Slightly soluble in water; Soluble in DMSO (55 mg/mL)[1][2]
Classification Organothiophosphate Insecticide[2][4]

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[5][6] It is often caused by secondary interactions between the analyte and the stationary phase.[7]

Common Causes and Solutions for Peak Tailing

Potential CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions Polar functional groups on this compound can interact strongly with active silanol groups on the silica-based column packing, causing tailing.[5] This is a frequent issue for basic compounds.Adjust Mobile Phase pH: Operate at a pH at least 2 units away from the analyte's pKa. For basic compounds, lowering the pH can improve peak shape.[8] Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol interactions.[5] Use an End-Capped Column: These columns have fewer active silanol sites, reducing secondary interactions.[5]
Column Contamination / Voids Accumulation of particulate matter on the inlet frit or the formation of a void at the head of the column can disrupt the sample band, causing all peaks to tail.[5][6][9]Reverse Flush Column: Reverse the column and flush it to waste to dislodge particulates from the inlet frit (check manufacturer's instructions first).[6] Use Guard Column: A guard column protects the analytical column from contamination.[10][11] Replace Column: If flushing doesn't work, the column packing may be irreversibly damaged.[5]
Extra-Column Volume Excessive tubing length or diameter between the injector and detector can lead to peak broadening and tailing, especially for early-eluting peaks.[8]Minimize Tubing: Use shorter, narrower-bore (e.g., 0.125 mm ID) tubing where possible. Check Connections: Ensure all fittings are properly seated to avoid dead volume.[12]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to tailing.[5][6]Dilute the Sample: Reduce the concentration of the sample and reinject.[5] Reduce Injection Volume: Inject a smaller volume of the sample.[8]

Q2: What causes peak fronting for this compound?

Peak fronting, where the first half of the peak is broad, is typically associated with column overload or poor sample solubility.[13] It presents as a leading edge on the peak.[14]

Common Causes and Solutions for Peak Fronting

Potential CauseDescriptionRecommended Solution(s)
Column Overload Injecting a sample concentration that exceeds the column's capacity is a primary cause of fronting.[14][15] This can happen with either too high a concentration or too large an injection volume.[16]Reduce Sample Concentration: Dilute the sample and reinject it.[14] Reduce Injection Volume: Decrease the amount of sample injected onto the column.[14][16] Use a Higher Capacity Column: Consider a column with a larger diameter or a thicker stationary phase film (for GC).[8][15]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase (in LC) or incompatible with the stationary phase (in GC), it can cause peak distortion, including fronting.[16][17]Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase.[8][16] Reduce Injection Volume: If using a strong solvent is unavoidable, inject the smallest possible volume.[8] Perform a Solvent Compatibility Test: (See Protocol 2 below).
Column Degradation A physical change in the column, such as the formation of a channel or a collapse of the packing bed, can allow some analyte molecules to travel faster, resulting in fronting.[7][13][14]Replace the Column: This type of damage is typically irreversible.[7][13] Operate Within Column Limits: Ensure the method operates within the column's recommended pH and pressure ranges to prevent future collapse.[13]

Q3: I'm seeing a split peak for this compound. What should I do?

Split peaks can appear as a "twin" or a distinct shoulder on the main peak and can be caused by issues at the injector, the column inlet, or by solvent effects.[13][18]

Common Causes and Solutions for Split Peaks

Potential CauseDescriptionRecommended Solution(s)
Blocked Frit or Column Inlet Contamination If all peaks in the chromatogram are split, the cause is likely a physical problem at the head of the column that occurs before separation.[9][13] A partially blocked frit or contamination can create two different flow paths for the sample.[18]Reverse Flush Column: Attempt to dislodge the blockage by flushing the column in the reverse direction (check manufacturer's instructions).[6] Replace Guard Column/Column: If a guard column is used, replace it first.[11] If the problem persists, replace the analytical column.[18]
Sample Solvent / Mobile Phase Incompatibility Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to peak splitting.[13] This is especially true if only one peak is affected.[9][18]Adjust Sample Solvent: Prepare the sample in a solvent that is weaker than or identical to the mobile phase.[13][17] Reduce Organic Concentration: Lowering the concentration of organic solvent in the sample diluent can resolve the issue.[18]
Void or Channel in Column Packing A void or channel at the inlet of the column packing bed can cause the sample band to split as it enters the column.[9][13]Replace the Column: This type of physical damage is not correctable.[12] Ensure proper system operation to avoid pressure shocks that can cause voids.
GC-Specific Injection Issues In gas chromatography, improper setup for splitless injection, such as an initial oven temperature that is too high, can cause split peaks.[15] Incompatibility between the sample solvent and the GC stationary phase polarity can also be a cause.[15][17]Optimize GC Oven Temperature: For splitless injection, the initial oven temperature should be ~20°C below the boiling point of the sample solvent.[15] Match Solvent to Stationary Phase: Ensure the polarity of the injection solvent is compatible with the stationary phase.[15][17] Check Liner and Packing: Use a liner with glass wool packing to help ensure the sample vaporizes homogeneously.[17]

Recommended Starting Chromatographic Conditions

The following tables provide suggested starting parameters for HPLC and GC analysis of Azamethiphos, based on published methods.

Table 1: HPLC Starting Conditions

ParameterRecommendationReference
Column C18 or C8 Reversed-Phase[19][20][21]
Mobile Phase Acetonitrile/Water mixture (e.g., 32:68 or 70:30 v/v)[19][20][22]
Detection UV (e.g., 294 nm) or Fluorescence (Ex: 230 nm, Em: 345 nm)[19][20][22]
Flow Rate 1.0 - 1.5 mL/min[22][23]
Injection Volume 20 - 100 µL (dependent on concentration)[19][21]

Table 2: GC Starting Conditions

ParameterRecommendationReference
Column Fused-silica capillary column (e.g., 0.25-0.53 mm ID)[24][25]
Detector Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)[24][25]
Injector Type Split/Splitless[15]
Carrier Gas Helium or Hydrogen-
Sample Preparation Extraction with solvents like Acetonitrile, Hexane, or Dichloromethane[24][26]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is used to remove strongly adsorbed contaminants from a reversed-phase (C8, C18) column that may be causing peak shape issues or high backpressure.

Workflow Diagram

Protocol1 A Disconnect column from detector B Reverse column direction A->B C Flush with 10-20 column volumes of mobile phase (no buffer) B->C D Flush with 10-20 column volumes of 100% Acetonitrile C->D E Flush with 10-20 column volumes of 100% Isopropanol (optional, for strong contaminants) D->E F Return to 100% Acetonitrile E->F G Equilibrate with initial mobile phase (at least 20 column volumes) F->G H Reconnect to detector and test G->H

Caption: Workflow for reverse-flushing a reversed-phase column.

Methodology:

  • Disconnect: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Reverse: Reverse the column direction so the flow is opposite to normal operation.

  • Water/Organic Wash: Flush the column with 10-20 column volumes of a buffer-free mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Strong Solvent Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash (Optional): For very non-polar contaminants, flush with 10-20 column volumes of Isopropanol.

  • Return to Intermediate Solvent: Flush again with 100% Acetonitrile to remove the isopropanol.

  • Re-equilibrate: Return the column to its normal flow direction and equilibrate with your initial mobile phase composition for at least 20 column volumes.

  • Test: Reconnect the detector and inject a standard to check for improved peak shape and performance.

Protocol 2: Sample Solvent Compatibility Test

This simple test helps determine if your sample solvent is causing peak distortion due to immiscibility or being too strong.

Methodology:

  • Prepare Mobile Phase: Add about 10 mL of your initial mobile phase composition to a clear glass vial.

  • Add Sample Solvent: Add 0.5-1.0 mL of your sample solvent (the same one used to dissolve your this compound standard/sample) to the vial.

  • Observe: Cap the vial and vortex or shake vigorously.

  • Analyze:

    • Clear Solution: If the mixture remains a single, clear phase, the solvents are likely compatible.

    • Cloudiness/Precipitation: If the solution becomes cloudy, hazy, or forms a precipitate, your sample solvent is not fully miscible with the mobile phase. This can cause on-column precipitation and split peaks.[8]

    • Schlieren Lines: If you see refractive index lines (schlieren lines) that persist after mixing, it indicates a significant solvent strength mismatch, which can cause peak fronting or splitting.

  • Action: If incompatibility is observed, the sample should be dissolved in a weaker solvent or directly in the mobile phase.[8]

References

Technical Support Center: Analysis of Azamethiphos-d6 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Azamethiphos-d6 as an internal standard in complex sample analysis by LC-MS/MS. Our goal is to help you minimize ion suppression and achieve accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Azamethiphos) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] In complex matrices such as animal tissues, honey, or environmental samples, endogenous components like salts, lipids, and proteins are common sources of ion suppression.[1]

Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[3][4] Ideally, the analyte and its SIL-IS co-elute and experience the same degree of ion suppression, maintaining a constant analyte-to-internal standard response ratio.[5] However, differences in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to slight chromatographic separation. If the analyte and internal standard elute at different times into a region of variable ion suppression, the correction will be inaccurate.[5]

Q3: My this compound signal is inconsistent or disappearing during my analytical run. What are the possible causes?

A3: Several factors could contribute to a poor or inconsistent signal for your deuterated internal standard:

  • Chromatographic Shift: As mentioned, a slight difference in retention time between Azamethiphos and this compound can cause them to be affected differently by matrix components.

  • Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over the course of an analytical run.

  • Suboptimal MS/MS Parameters: The collision energy and other MS/MS parameters for this compound should be optimized independently of the non-deuterated analyte.

  • High Concentration of Co-eluting Matrix Components: Even with a co-eluting internal standard, a very high concentration of interfering compounds can suppress the signal of both the analyte and the internal standard to a point where the signal is no longer reliable.

Q4: How can I detect and assess the severity of ion suppression in my method?

A4: The most common method for evaluating ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of your analyte (in this case, Azamethiphos) into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[6]

Another approach is the post-extraction spike method. Here, you compare the response of an analyte spiked into a blank matrix extract to the response of the same concentration of the analyte in a neat solvent. A lower response in the matrix extract indicates ion suppression.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape for Azamethiphos and/or this compound Matrix components interfering with chromatography.Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation from interfering peaks. Implement a more rigorous sample cleanup procedure.
High variability in analyte/internal standard ratio Differential ion suppression due to chromatographic separation of Azamethiphos and this compound.Adjust chromatographic conditions to ensure co-elution. Consider using a column with a different selectivity. Ensure the internal standard is added early in the sample preparation process to account for variations in extraction efficiency.
Loss of signal over a long analytical run Contamination of the ion source or mass spectrometer.Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. Incorporate a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components.
Low recovery of Azamethiphos and this compound Inefficient extraction or sample cleanup.Optimize the sample preparation method. For complex matrices, consider a more robust technique like Solid-Phase Extraction (SPE) over simpler methods like protein precipitation. For pesticide residue analysis, the QuEChERS method is often effective.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of Azamethiphos in a complex matrix (e.g., fish tissue) using this compound as an internal standard, based on established methods for organophosphate analysis.[7]

1. Sample Preparation (Modified from the method for Azamethiphos in Salmon Tissue)

  • Homogenization: Weigh 5 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.

  • Extraction: Add 10 mL of ethyl acetate and homogenize for 1-2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dehydration: Transfer the supernatant to a new tube containing anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution and Defatting: Reconstitute the residue in 10 mL of water and add 10 mL of hexane. Vortex and centrifuge. Discard the upper hexane layer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Final Concentration: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both Azamethiphos and this compound for quantification and confirmation.

Quantitative Data

While a specific validation study for this compound is not publicly available, the following table summarizes recovery data for various organophosphate pesticides from animal-derived foods using a modified QuEChERS method, which demonstrates the effectiveness of a robust sample preparation technique.

Table 1: Recovery of Organophosphate Pesticides in Animal-Derived Foods using a Modified QuEChERS Method with LC-MS/MS

CompoundRecovery (%)Relative Standard Deviation (RSD, %)
Dichlorvos95.25.4
Mevinphos92.16.1
Acephate88.77.3
Chlorpyrifos101.54.8
Malathion98.35.2
Diazinon99.14.9
Methamidophos85.48.2
Data synthesized from a study on organophosphate analysis in animal-derived foods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization Spiking 2. Spiking with this compound Homogenization->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration 5. Evaporation & Reconstitution Cleanup->Concentration LC_Separation 6. LC Separation Concentration->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Quantification 8. Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: Experimental workflow for minimizing ion suppression.

ion_suppression_logic cluster_causes Causes of Ion Suppression cluster_effects Effects cluster_mitigation Mitigation Strategies Matrix Complex Sample Matrix (Lipids, Salts, Proteins) Coelution Co-elution of Interferences Matrix->Coelution IonSuppression Ion Suppression Coelution->IonSuppression InaccurateResults Inaccurate & Imprecise Results IonSuppression->InaccurateResults SamplePrep Effective Sample Preparation (SPE, QuEChERS) SamplePrep->IonSuppression Reduces Chroma Optimized Chromatography Chroma->IonSuppression Reduces IS Use of Deuterated Internal Standard (this compound) IS->InaccurateResults Compensates for

Caption: Factors contributing to and mitigating ion suppression.

References

Technical Support Center: Long-Term Stability of Azamethiphos-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Azamethiphos-d6 in common organic solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: While specific long-term stability data for this compound is not extensively published, general guidelines for organophosphate pesticides suggest that acetonitrile and toluene are suitable solvents for long-term storage. Acetonitrile is often preferred for its compatibility with reversed-phase liquid chromatography. Some studies indicate that the stability of certain pesticides in acetonitrile can be enhanced by the addition of a small amount of acetic acid (e.g., 0.1% v/v)[1].

Q2: What is the optimal storage temperature for this compound solutions?

A2: For long-term storage, it is consistently recommended to store solutions of pesticide standards at low temperatures. A temperature of -20°C is a common recommendation for maintaining stability over several years[2][3]. For even greater long-term stability, storage at -80°C can be considered.

Q3: Can I store this compound in methanol?

A3: Caution is advised when using methanol for the long-term storage of some organophosphate pesticides, as degradation has been observed in this solvent for certain compounds[4]. If methanol must be used as a solvent, it is highly recommended to perform periodic stability checks.

Q4: How can I minimize solvent evaporation during storage?

A4: Solvent evaporation can concentrate the analyte and lead to inaccurate results. To minimize evaporation, use high-quality vials with PTFE-lined screw caps and ensure they are tightly sealed. Storing vials in a consistent, low-temperature environment also helps to reduce solvent loss.

Q5: Are there any known degradation products of Azamethiphos?

A5: Studies on the degradation of Azamethiphos (the non-deuterated form) in aqueous solutions have identified several degradation products, including 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O,S-trimethyl phosphorothioate[5]. While the degradation pathways in organic solvents may differ, it is important to be aware of these potential impurities when analyzing older solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results from the same stock solution. Degradation of this compound.Prepare a fresh stock solution from a certified reference material. If the issue persists, consider the stability of the compound in the chosen solvent and storage conditions. It may be necessary to perform a stability study.
Solvent evaporation.Visually inspect the volume of the solution. If evaporation is suspected, discard the solution and prepare a new one. Ensure vials are properly sealed for future storage.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Analyze a freshly prepared standard to confirm if the extra peaks are absent. If they are, the older solution has likely degraded. Mass spectrometry can be used to identify potential degradation products.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a solvent blank to check for background contamination.
Gradual decrease in analyte response over time. Slow degradation of the analyte in the solution.This is indicative of limited long-term stability under the current storage conditions. Consider switching to a more stable solvent or storing at a lower temperature. It is advisable to establish an expiration date for your stock solutions based on stability data.

Data Presentation

Table 1: Illustrative Stability of this compound (100 µg/mL) in Acetonitrile at Different Temperatures

Storage Time (Months)% Recovery at 4°C (± SD)% Recovery at -20°C (± SD)
0100.0 (± 1.5)100.0 (± 1.5)
398.2 (± 1.8)99.8 (± 1.6)
695.5 (± 2.1)99.5 (± 1.7)
1290.3 (± 2.5)98.9 (± 1.9)
2482.1 (± 3.0)97.2 (± 2.2)

Table 2: Illustrative Stability of this compound (100 µg/mL) in Different Solvents at -20°C

Storage Time (Months)% Recovery in Acetonitrile (± SD)% Recovery in Toluene (± SD)% Recovery in Methanol (± SD)
0100.0 (± 1.5)100.0 (± 1.5)100.0 (± 1.5)
699.5 (± 1.7)99.7 (± 1.6)96.8 (± 2.0)
1298.9 (± 1.9)99.2 (± 1.8)92.5 (± 2.4)
2497.2 (± 2.2)98.5 (± 2.0)85.1 (± 3.1)

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in an Organic Solvent

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound certified reference material.

    • Dissolve the material in the chosen high-purity organic solvent (e.g., acetonitrile) to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Serially dilute this stock solution to prepare a working solution at a concentration suitable for the analytical method (e.g., 10 µg/mL).

  • Storage Conditions:

    • Aliquot the working solution into multiple amber glass vials with PTFE-lined screw caps.

    • Store the vials at the desired temperature conditions (e.g., 4°C and -20°C).

    • Protect the solutions from light.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS).

    • The method should be able to separate the parent this compound peak from any potential degradation products and solvent impurities.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 6, 12, 18, and 24 months), remove a vial from each storage condition.

    • Allow the solution to equilibrate to room temperature before analysis.

    • Analyze the sample in triplicate and compare the peak area of this compound to that of a freshly prepared standard at the same concentration.

  • Data Evaluation:

    • Calculate the percentage recovery at each time point relative to the initial (time 0) concentration.

    • A solution is generally considered stable if the recovery is within a predefined range (e.g., 90-110%) of the initial concentration.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot store Store at Defined Temperatures (e.g., 4°C, -20°C) aliquot->store analyze_t0 Analyze at Time 0 (Baseline) aliquot->analyze_t0 analyze_tx Analyze at Subsequent Time Points (t1, t2, ... tn) store->analyze_tx compare Compare Results to Time 0 and Fresh Standard analyze_t0->compare analyze_tx->compare evaluate Evaluate Stability (% Recovery) compare->evaluate troubleshooting_workflow start Inconsistent Results? check_fresh Analyze Freshly Prepared Standard start->check_fresh fresh_ok Fresh Standard OK? check_fresh->fresh_ok degradation Suspect Degradation of Stock Solution fresh_ok->degradation Yes instrument_issue Investigate Instrument Performance fresh_ok->instrument_issue No check_evap Check for Solvent Evaporation degradation->check_evap evap_yes Evaporation Evident? check_evap->evap_yes discard Discard Old Solution, Prepare New evap_yes->discard Yes no_evap No Evaporation evap_yes->no_evap No no_evap->discard

References

Addressing potential isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated standards in mass spectrometry analysis. It is intended for researchers, scientists, and drug development professionals to help address potential issues with isotopic exchange and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium exchange (HDX), is a process where a deuterium atom in a deuterated standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1][2] This phenomenon, also known as back-exchange, can lead to a mass shift in the internal standard, causing it to be misidentified or to interfere with the analyte signal.[3] This can compromise the accuracy and precision of quantitative analyses.[4]

Q2: What are the primary factors that contribute to isotopic exchange?

A2: Several factors can influence the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[1][3] The rate of exchange is typically at its minimum between pH 2 and 3.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent Composition: The type of solvent used to reconstitute and store deuterated standards is critical. Protic solvents (e.g., water, methanol) can serve as a source of hydrogen ions. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[3]

  • Analyte Structure: The position of the deuterium label on the molecule is important. Some positions are more prone to exchange than others. For example, deuteriums on heteroatoms (O, N, S) are generally more labile than those on carbon atoms.[1]

Q3: How can I detect if my deuterated standard is undergoing isotopic exchange?

A3: You can monitor for isotopic exchange by:

  • Mass Spectrometry Scans: Regularly analyze the deuterated standard by itself. Look for the appearance of peaks at lower m/z values corresponding to the loss of one or more deuterium atoms. For instance, a parent ion scan might reveal a predominant m/z suggesting the loss of deuterium atoms.[3]

  • Monitoring Internal Standard Response: A gradual decrease in the peak area or intensity of the deuterated standard over time can be an indicator of degradation or exchange.[3][5]

  • Assessing Quantitative Accuracy: If you observe a positive bias in your external quality assessment data or a drift in your calibration curve, it could be due to the loss of your deuterated internal standard.[3]

Q4: What are the best practices for preventing isotopic exchange?

A4: To minimize isotopic exchange:

  • Proper Solvent Selection: Reconstitute and store deuterated standards in aprotic or non-aqueous solvents whenever possible. If aqueous solutions are necessary, use a buffer with a pH between 2 and 3 to minimize exchange rates.[1]

  • Storage Conditions: Store standards at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange.[3]

  • Use of High-Purity Standards: It is advisable to use deuterated compounds with at least 98% isotopic enrichment to reduce background interference and ensure clear mass separation.[6]

  • Regular Stability Checks: Periodically analyze your working solutions to check for any signs of degradation or isotopic exchange.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to isotopic exchange in deuterated standards.

Problem: Decreasing internal standard (IS) peak area over time.

This could indicate degradation of the standard, including isotopic exchange.

Troubleshooting Workflow

start Start: Decreasing IS Peak Area check_storage 1. Verify Storage Conditions (Temperature, Light Exposure) start->check_storage prepare_fresh 2. Prepare Fresh IS Solution check_storage->prepare_fresh analyze_fresh 3. Analyze Fresh vs. Old IS prepare_fresh->analyze_fresh issue_resolved Issue Resolved: Old Solution Degraded analyze_fresh->issue_resolved Fresh IS OK investigate_exchange 4. Investigate Isotopic Exchange analyze_fresh->investigate_exchange Fresh IS also shows decline mass_scan 5. Perform Mass Scan of IS investigate_exchange->mass_scan exchange_detected Exchange Detected? (Lower m/z peaks present) mass_scan->exchange_detected optimize_solvent 6. Optimize Solvent/pH exchange_detected->optimize_solvent Yes other_issue Investigate Other Issues (e.g., instrument sensitivity) exchange_detected->other_issue No optimize_solvent->issue_resolved

Caption: Troubleshooting workflow for decreasing internal standard signal.

Problem: Inaccurate quantification and positive bias in results.

This may be caused by the deuterated standard back-exchanging to the unlabeled analyte.

Potential Cause Troubleshooting Steps Expected Outcome
Isotopic Exchange 1. Analyze the IS solution alone to check for the presence of the unlabeled analyte. 2. Review the solvent used for reconstitution and dilution; avoid acidic or basic conditions if possible.[3] 3. Perform a stability study of the IS in the analytical matrix.A clean mass spectrum of the IS should show minimal presence of the unlabeled analyte. Changing the solvent to a more neutral or aprotic one should improve stability. The stability study will quantify the rate of exchange.
Co-eluting Interference 1. Check the chromatogram for any interfering peaks at the same retention time as the analyte and IS. 2. If interference is present, optimize the chromatographic method to separate the interfering peak.A clean baseline around the analyte and IS peaks.
Incorrect IS Concentration 1. Verify the concentration of the IS stock and working solutions. 2. Prepare a fresh set of calibrators and quality control samples with a newly prepared IS solution.Accurate and precise results for calibrators and QCs.

Experimental Protocols

Protocol 1: Stability Assessment of Deuterated Internal Standard

This protocol outlines a method to assess the stability of a deuterated internal standard in a specific solvent and storage condition.

Objective: To determine the rate of isotopic exchange of a deuterated standard over time.

Materials:

  • Deuterated standard

  • Solvent(s) for reconstitution and dilution

  • LC-MS system

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the deuterated standard and reconstitute in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solution:

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the same solvent.

  • Initial Analysis (Time 0):

    • Immediately after preparation, inject the working solution into the LC-MS system.

    • Acquire full scan mass spectra to observe the isotopic distribution of the standard.

    • Record the peak area of the deuterated standard and any peaks corresponding to the loss of deuterium.

  • Storage:

    • Store the working solution under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve the working solution from storage.[7]

    • Allow the solution to equilibrate to room temperature.

    • Inject the solution and acquire mass spectra as in step 3.

  • Data Analysis:

    • For each time point, calculate the percentage of the deuterated standard remaining.

    • Plot the percentage of the deuterated standard remaining versus time to determine the stability profile.

Illustrative Stability Data

Time PointStorage at 4°C (% Remaining)Storage at -20°C (% Remaining)Storage at Room Temp (% Remaining)
0 h 100%100%100%
24 h 98.5%99.8%92.3%
1 week 95.2%99.5%75.1%
1 month 85.6%98.9%45.8%

Workflow for Stability Assessment

start Start: Stability Assessment prep_stock 1. Prepare Stock Solution start->prep_stock prep_working 2. Prepare Working Solution prep_stock->prep_working time_0 3. Analyze at Time 0 prep_working->time_0 storage 4. Store at Defined Conditions time_0->storage time_points 5. Analyze at Time Points storage->time_points data_analysis 6. Analyze Data & Plot Stability time_points->data_analysis All time points collected end End: Stability Profile Determined data_analysis->end

Caption: Experimental workflow for assessing the stability of a deuterated standard.

References

Technical Support Center: Optimizing Azamethiphos Extraction from Soil and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Azamethiphos from complex soil and sediment matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Azamethiphos, offering potential causes and solutions to enhance recovery and ensure accurate quantification.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Azamethiphos Inadequate Solvent Polarity: The chosen extraction solvent may not be optimal for the physicochemical properties of Azamethiphos.Azamethiphos is an organophosphate pesticide. Acetonitrile is a commonly used and effective solvent for its extraction from soil.[1] A mixture of petroleum ether and acetone (2:1, v/v) has also been shown to be effective for organophosphate pesticide extraction.[2][3]
Strong Matrix Interactions: Azamethiphos may bind strongly to organic matter or clay particles in the soil or sediment, hindering its extraction.- Hydration of Sample: For dry soil samples, hydration with water prior to solvent extraction can improve recovery. For a 3g air-dried soil sample, adding 7mL of water and allowing it to hydrate for 30 minutes is a recommended starting point.[4] For soils with high clay and organic matter content, starting with a more complex sample can help in developing a robust method.[5] - Use of a Dispersing Agent: In QuEChERS methods, the addition of salts like magnesium sulfate helps in partitioning the analyte into the organic phase.
Insufficient Extraction Time/Energy: The duration or intensity of shaking, sonication, or other extraction techniques may not be sufficient to release Azamethiphos from the matrix.- Shaking: Shaking in a water bath at 20°C can be more effective than sonication for some organophosphorus pesticides.[2][3] - Ultrasonic-Assisted Extraction (UAE): Optimize sonication parameters such as time, temperature, and power. A shorter processing time of 5-15 minutes is often recommended to prevent degradation.[6]
Analyte Degradation: Azamethiphos may degrade during the extraction process due to factors like pH, temperature, or enzymatic activity in the sample.- pH Control: The stability of some pesticides is pH-dependent. Buffering the extraction solvent can help maintain a stable pH.[7] - Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. Rotary evaporation at around 44.4°C has been used for Azamethiphos extracts.[1] - Storage: Store extracts at low temperatures (-20°C) to minimize degradation if analysis is not performed immediately.[7]
High Variability in Results (Poor Precision) Inhomogeneous Sample: The distribution of Azamethiphos in the soil or sediment sample may not be uniform.Ensure thorough homogenization of the bulk sample before taking a subsample for extraction. For soil sampling, taking approximately 15 core samples in a "W" pattern and creating a composite sample is a good practice.[8]
Inconsistent Extraction Procedure: Minor variations in the experimental protocol between samples can lead to variability.Strictly adhere to the validated standard operating procedure (SOP) for all samples. Ensure consistent timing, volumes, and temperatures.
Matrix Effects: Co-extracted matrix components can interfere with the analytical detection, causing signal enhancement or suppression.[9][10]- Cleanup Step: Incorporate a cleanup step after extraction using techniques like dispersive solid-phase extraction (dSPE) with sorbents such as PSA (primary secondary amine) and C18 to remove interfering compounds.[4] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects.[11]
Instrumental Issues (e.g., Peak Tailing, Low Sensitivity) Contamination of Analytical Column: Co-extracted matrix components can accumulate on the GC or HPLC column, affecting chromatographic performance.- Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[4] - Sufficient Cleanup: Ensure the cleanup step is effective in removing interfering substances.
Inappropriate Analytical Conditions: The GC or HPLC parameters may not be optimized for Azamethiphos.Optimize parameters such as injection temperature, column temperature program, mobile phase composition, and detector settings. For HPLC analysis of Azamethiphos, an isocratic run with Acetonitrile:water (70:30) has been used with detection at 294 nm.[1]

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of Azamethiphos to consider for extraction?

Azamethiphos is an organophosphate insecticide.[12] It is highly soluble in water.[12] Understanding its polarity is crucial for selecting an appropriate extraction solvent. Acetonitrile is a commonly used solvent for extracting Azamethiphos from soil.[1]

2. Which extraction method is best for Azamethiphos from soil and sediment: QuEChERS, SPE, or Ultrasonic-Assisted Extraction?

The "best" method depends on laboratory resources, sample throughput requirements, and the specific characteristics of the soil or sediment.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and versatile method for pesticide residue analysis in various matrices, including soil.[13][14] It involves solvent extraction with acetonitrile followed by a cleanup step.

  • Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration.[15][16] It is often used after an initial solvent extraction to remove matrix interferences.

  • Ultrasonic-Assisted Extraction (UAE) uses sound waves to enhance the extraction process, often leading to shorter extraction times and reduced solvent consumption.[17][18]

A combination of methods, such as an initial solvent extraction (potentially with ultrasonic assistance) followed by SPE cleanup, can provide a robust approach.[1]

3. How can I minimize matrix effects when analyzing Azamethiphos in soil and sediment?

Matrix effects, where co-extracted components interfere with the analyte signal, are a common challenge in soil and sediment analysis.[5][19] To minimize these effects:

  • Effective Cleanup: Use a cleanup step after the initial extraction. Dispersive SPE (dSPE) with sorbents like PSA and C18 is common in QuEChERS methods to remove interfering substances.[4]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank soil or sediment extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for any signal enhancement or suppression caused by the matrix.[11]

  • Dilution: If the concentration of Azamethiphos is high enough, diluting the final extract can reduce the concentration of interfering matrix components.

4. What are the typical recovery rates for Azamethiphos from soil?

Recovery rates can vary depending on the soil type, extraction method, and fortification level. A study using acetonitrile extraction followed by solid-phase extraction reported a soil recovery of 94.65 ± 0.13 µg/L.[1] For multiclass pesticide analysis in soil using QuEChERS, recoveries in the range of 70-120% are generally considered acceptable.[13]

5. How should I store my soil and sediment samples before and after extraction?

  • Before Extraction: Store soil samples in a clean, cool, and dark place.[8] For long-term storage, freezing is recommended to prevent degradation of the analyte.

  • After Extraction: If the extracts cannot be analyzed immediately, they should be stored at low temperatures, typically -20°C, to maintain the stability of Azamethiphos.[7] Some pesticides have been shown to be stable for up to a month when stored at -20°C on SPE cartridges.[7]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Azamethiphos from Soil

This protocol is a general guideline based on the QuEChERS methodology for pesticides in soil.[4][20]

1. Sample Preparation: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add 10 mL of water and vortex for 1 minute. Let it hydrate for 30 minutes.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Shake vigorously for 5 minutes using a mechanical shaker. c. Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). d. Immediately shake for another 2 minutes. e. Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents. b. Vortex for 1 minute. c. Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Acetonitrile Extraction with SPE Cleanup for Azamethiphos in Soil

This protocol is based on a method specifically used for Azamethiphos in soil.[1]

1. Sample Preparation: a. Weigh a representative sample of homogenized soil (e.g., 10 g) into a suitable container.

2. Extraction: a. Add a measured volume of acetonitrile to the soil sample (e.g., 20 mL). b. Shake or vortex for an optimized period to ensure thorough extraction.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the acetonitrile extract onto the SPE cartridge. c. Wash the cartridge with a small volume of water to remove polar interferences. d. Elute the Azamethiphos from the cartridge with methanol.

4. Final Extract Preparation: a. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at approximately 44.4°C.[1] b. Reconstitute the residue in a known volume of a suitable solvent (e.g., 1.00 mL of acetonitrile-water, 20:80, v/v) for HPLC analysis.[1]

Protocol 3: Ultrasonic-Assisted Extraction (UAE) of Azamethiphos from Sediment

This protocol provides a general framework for using UAE for pesticide extraction from sediment.[6][17]

1. Sample Preparation: a. Weigh 5 g of homogenized sediment into a glass extraction vessel. b. Add 15 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and methanol).

2. Ultrasonic Extraction: a. Place the extraction vessel in an ultrasonic bath. b. Sonicate for 15-20 minutes. Monitor the temperature to avoid excessive heating that could degrade the analyte. c. Repeat the extraction with a fresh portion of solvent for exhaustive extraction.

3. Extract Concentration and Cleanup: a. Combine the extracts and centrifuge to remove particulate matter. b. Concentrate the supernatant using a rotary evaporator or a gentle stream of nitrogen. c. The concentrated extract may require a cleanup step, such as SPE (see Protocol 2, step 3), before analysis.

4. Final Extract Preparation: a. Reconstitute the cleaned and concentrated extract in a suitable solvent for instrumental analysis.

Data Presentation

Table 1: Comparison of Azamethiphos Recovery Rates by Different Extraction Methods

Extraction MethodMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Acetonitrile Extraction with SPE CleanupSoilNot Specified94.650.13[1]
QuEChERS (general for pesticides)SoilVarious70 - 120< 20[13][20]
Ultrasonic-Assisted Extraction (general for pesticides)Soil0.09-14.60 mg/kg79 - 105Not specified[17]
Magnetic SPEMineral WaterNot Specified99.56Not Specified[21]

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis start Weigh 10g Soil hydrate Add Water (if dry) & Hydrate start->hydrate add_acn Add Acetonitrile hydrate->add_acn shake1 Shake (5 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (2 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer vortex Vortex with dSPE Sorbents transfer->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

Caption: QuEChERS workflow for Azamethiphos extraction from soil.

Experimental_Workflow_SPE cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation cluster_analysis Analysis start Weigh Soil/Sediment add_solvent Add Acetonitrile start->add_solvent extract Shake/Vortex add_solvent->extract condition Condition SPE Cartridge extract->condition load Load Extract condition->load wash Wash Cartridge load->wash elute Elute Azamethiphos wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis HPLC or GC Analysis reconstitute->analysis

Caption: SPE cleanup workflow for Azamethiphos analysis.

Logical_Relationship_Troubleshooting issue Low Azamethiphos Recovery cause1 Inadequate Solvent issue->cause1 cause2 Strong Matrix Binding issue->cause2 cause3 Analyte Degradation issue->cause3 solution1a Use Acetonitrile cause1->solution1a solution1b Optimize Solvent Mixture cause1->solution1b solution2a Hydrate Dry Samples cause2->solution2a solution2b Increase Extraction Energy (e.g., UAE) cause2->solution2b solution3a Control pH and Temperature cause3->solution3a solution3b Proper Sample Storage cause3->solution3b

Caption: Troubleshooting logic for low Azamethiphos recovery.

References

Reducing analytical background noise for low-level Azamethiphos detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical background noise during the low-level detection of Azamethiphos.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of Azamethiphos?

A1: The most common analytical techniques for low-level Azamethiphos detection include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: What are the primary sources of analytical background noise in these methods?

A2: Background noise can originate from various sources, including the analytical instrument itself, solvents and reagents, sample preparation procedures, and the sample matrix.[3][4][5] Specific sources include contaminated mobile phases, pump pulsations, electronic noise from the detector, and co-eluting matrix components.[3][6]

Q3: How does the sample matrix contribute to background noise?

A3: The sample matrix can introduce a significant amount of background noise through matrix effects. This occurs when components of the matrix co-elute with Azamethiphos, interfering with its ionization in the mass spectrometer source or its detection by other detectors.[7][8] This can lead to ion suppression or enhancement in MS-based methods and baseline disturbances in chromatographic methods.[9][10]

Q4: What is the purpose of a "blank" sample, and how often should I run one?

A4: A blank sample (a sample that does not contain the analyte of interest) is crucial for identifying and troubleshooting background noise. It helps to determine if the noise is coming from the system, solvents, or the sample preparation process. It is recommended to run a blank sample at the beginning of each sample batch and periodically throughout the analysis to monitor for any carryover or contamination.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during low-level Azamethiphos analysis.

Issue 1: High Background Noise in HPLC-UV Analysis

If you are experiencing a high or noisy baseline in your HPLC-UV chromatogram, follow this troubleshooting workflow.

cluster_0 Troubleshooting High Background Noise in HPLC-UV start High Background Noise Observed q1 Isolate the column? (Replace with a union) start->q1 a1_yes Noise Persists q1->a1_yes Yes a1_no Noise Decreases q1->a1_no No q2 Check Mobile Phase a1_yes->q2 a1_no_sol Column is the source. Flush or replace the column. a1_no->a1_no_sol a2_sol Prepare fresh mobile phase with HPLC-grade solvents. Filter and degas thoroughly. q2->a2_sol Contaminated q3 Inspect Pump q2->q3 Clean a3_sol Check for leaks. Purge the pump. Service check valves and seals. q3->a3_sol Pulsations Observed q4 Check Detector q3->q4 No Pulsations a4_sol Check lamp intensity and age. Clean the flow cell. q4->a4_sol Issue Found

Caption: Troubleshooting workflow for high background noise in HPLC-UV.

Detailed Steps:

  • Isolate the Column: First, remove the column and replace it with a union. If the noise level decreases significantly, the column is the likely source of the problem.[4][11]

  • Check the Mobile Phase: If the noise persists without the column, the issue may be with the mobile phase.[3] Ensure you are using high-purity, HPLC-grade solvents and that the mobile phase is freshly prepared, filtered, and thoroughly degassed.[4]

  • Inspect the Pump: Pulsations in the baseline can indicate a problem with the pump.[3] Check for any leaks, purge the pump to remove air bubbles, and if the problem continues, service the check valves and pump seals.

  • Evaluate the Detector: A failing UV lamp or a contaminated flow cell can also cause baseline noise.[3] Check the lamp's energy output and consider replacing it if it's old. The flow cell may also require cleaning.

Issue 2: Poor Signal-to-Noise Ratio in LC-MS/MS Analysis

A poor signal-to-noise (S/N) ratio in LC-MS/MS can be due to either a weak signal or high background. This guide will help you address high background noise.

cluster_1 Improving S/N Ratio in LC-MS/MS by Reducing Background start Poor S/N Ratio q1 Review Sample Preparation start->q1 a1_yes Implement/Optimize Cleanup Steps q1->a1_yes Matrix Effects Suspected a1_no Sample Prep is Optimized q1->a1_no No q2 Check for Contamination a1_no->q2 a2_sol Use LC-MS grade solvents. Clean the ion source. q2->a2_sol Contamination Found q3 Optimize MS Parameters q2->q3 System is Clean a3_sol Adjust desolvation gas flow and temperature. Check for proper spray. q3->a3_sol Suboptimal Parameters

Caption: Workflow for reducing background noise in LC-MS/MS.

Detailed Steps:

  • Review Sample Preparation: The most significant source of background noise in LC-MS/MS is often the sample matrix.[6][12] If you are not already using a sample cleanup technique, consider implementing one. If you are, it may need to be optimized.

  • Check for System Contamination: Contamination from previous samples, solvents, or the system itself can lead to high background noise. Always use LC-MS grade solvents and additives.[13] The ion source is a common site for contamination buildup and should be cleaned regularly.

  • Optimize Mass Spectrometer Parameters: Improperly set MS parameters can contribute to background noise. Ensure that the desolvation gas flow and temperature are appropriate for your mobile phase composition and flow rate.[12] Visually inspect the electrospray to ensure it is stable and consistent.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of Azamethiphos from water samples, which can be adapted based on the specific SPE cartridge and instrumentation used.[1]

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (approximately 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained Azamethiphos with 5 mL of methanol into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis.[1]

Protocol 2: QuEChERS-based Extraction for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for a wide range of food and environmental matrices.[14]

Materials:

  • Homogenized sample

  • Acetonitrile (containing 1% acetic acid, optional)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (d-SPE) tubes containing sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

Procedure:

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.

  • Salting Out: Add the QuEChERS extraction salts to the tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing the appropriate sorbents for your matrix.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge. The resulting supernatant is ready for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for Azamethiphos analysis using different techniques.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValueReference
ColumnC18[1]
Mobile PhaseAcetonitrile:Water (70:30)[1]
Flow Rate1 mL/min[1]
Detection Wavelength294 nm[1]
Limit of Detection (LOD)1 ppm[1]
Recovery (Water)94.02 ± 0.09%[1]
Recovery (Soil)94.65 ± 0.13%[1]

Table 2: LC with Fluorescence Detection for Salmon Tissue

ParameterValueReference
ColumnC18[2]
Mobile PhaseAcetonitrile:Water (32:68)[2]
Excitation Wavelength230 nm[2]
Emission Wavelength345 nm[2]
Method Detection Limit1.2 ng/g (ppb)[2]
Limit of Quantitation~5 ng/g (ppb)[2]
Overall Recovery86%[2]

References

Technical Support Center: Analysis of Azamethiphos-d6 in Fatty Fish Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of Azamethiphos-d6 analysis in complex fatty fish matrices. The information is tailored for researchers, scientists, and professionals in drug development and analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound in fatty fish?

The main challenge is the high lipid content of the matrix, which can lead to significant matrix effects, including ion suppression or enhancement in mass spectrometry, and interference with chromatographic separation.[1][2][3] These lipids can also cause low extraction recovery of the analyte and contaminate the analytical instrument.[4][5]

Q2: Which sample preparation technique is recommended for fatty fish matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in food matrices, including fish.[6][7] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering substances like fats and pigments. For fatty matrices, a freezing step after extraction can help to precipitate and remove a significant portion of the lipids.[4]

Q3: What are the optimal d-SPE sorbents for cleaning up fatty fish extracts?

A combination of Primary Secondary Amine (PSA) and C18 sorbents is commonly used. PSA effectively removes organic acids, sugars, and some fatty acids, while C18 is excellent for retaining non-polar interferences like lipids.[6] For highly fatty samples, Z-Sep+, a zirconium-based sorbent, can also be effective at removing lipids.[4]

Q4: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification.[1] Strategies include:

  • Effective Cleanup: Employing a robust cleanup step during sample preparation to remove as many matrix components as possible.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[2] This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

  • Isotope Dilution: Using a stable isotope-labeled internal standard, such as this compound, is the most effective way to correct for matrix effects and variations in extraction recovery. The internal standard should be added to the sample at the beginning of the extraction process.

Q5: What are the recommended instrumental techniques for this compound analysis?

Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of Azamethiphos.[6][8] LC-MS/MS is often preferred due to the thermal lability of some organophosphate pesticides.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inefficient Extraction: The extraction solvent may not be effectively penetrating the sample matrix.- Ensure the fish tissue is thoroughly homogenized.[6] - Increase the shaking or vortexing time during extraction. - Consider a different extraction solvent, such as ethyl acetate.[9]
Analyte Loss During Cleanup: The analyte may be retained by the d-SPE sorbents.- Optimize the type and amount of sorbent used. Excessive PSA can sometimes lead to the loss of certain pesticides.
Precipitation with Lipids: During the freezing step, the analyte may co-precipitate with the fats.- Ensure the supernatant is carefully collected after centrifugation, avoiding the lipid layer.
Poor Peak Shape (Tailing or Fronting) Active Sites in GC System: The analyte may be interacting with active sites in the GC inlet liner, column, or MS source.- Use an ultra-inert liner and column.[10] - Perform regular maintenance of the GC inlet and MS source. - Clip the front end of the GC column to remove accumulated matrix components.[10]
Column Contamination: Buildup of non-volatile matrix components on the column.- Bake out the column at a high temperature (within the column's limits).[11] - If baking out is ineffective, replace the column.
High Signal Suppression/Enhancement Insufficient Cleanup: High levels of co-eluting matrix components are reaching the detector.- Increase the amount of C18 and/or PSA in the d-SPE step. - Incorporate a freezing step to remove more lipids.[4] - Consider using a different cleanup sorbent like Z-Sep+.[4]
Inappropriate Dilution: The final extract is too concentrated.- Dilute the final extract with the initial mobile phase or solvent. This can significantly reduce matrix effects.
Inconsistent Internal Standard Response Addition at the Wrong Stage: The internal standard is not added at the very beginning of the sample preparation.- Ensure this compound is added to the homogenized sample before the addition of the extraction solvent.
Degradation of Internal Standard: The internal standard may be degrading during the extraction or analysis.- Check the pH of the extraction and final solution. Azamethiphos is susceptible to degradation under certain pH conditions.
No Peaks Detected Instrumental Failure: Issues with the injector, column, or detector.[11]- Check for leaks in the system.[11] - Verify that the instrument parameters (e.g., temperatures, gas flows) are set correctly. - Inject a known standard to confirm instrument performance.
Complete Analyte Loss: Severe issues during sample preparation leading to complete loss of the analyte.- Review the entire sample preparation protocol for any deviations. - Prepare a fortified blank sample to trace where the loss is occurring.

Experimental Protocols

Modified QuEChERS Protocol for Fatty Fish

This protocol is a modified version of the QuEChERS method, optimized for the extraction of Azamethiphos from fatty fish tissue.[4][6]

  • Homogenization: Homogenize a representative portion of the edible fish tissue to a uniform paste.

  • Sample Weighing and Fortification: Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube. Add the this compound internal standard.

  • Extraction:

    • Add 10 mL of water and 15 mL of acetonitrile (containing 1% acetic acid).[6]

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g anhydrous NaOAc, and 1 g NaCl).[6]

    • Shake vigorously for 5-7 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Freezing Step (Lipid Removal):

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a -20°C freezer for at least 1 hour to precipitate the lipids.

    • Centrifuge at low temperature to pellet the precipitated fats.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the clear supernatant and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg anhydrous MgSO₄, 150 mg C18, and 200 mg PSA.[6]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS or GC-MS/MS analysis. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

LC-MS/MS Analytical Conditions

The following are typical starting conditions for the analysis of Azamethiphos. These should be optimized for your specific instrument.

Parameter Condition
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min[8]
Gradient Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Injection Volume 5-20 µL[8]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Monitor at least two precursor-product ion transitions for both Azamethiphos and this compound for confirmation and quantification.

Quantitative Data Summary

The following table summarizes recovery and precision data from various studies on pesticide analysis in fish, which can serve as a benchmark for method performance.

Analyte Matrix Fortification Level Recovery (%) RSD (%) Reference
AzamethiphosFin and non-fin fish0.11 ng/g60 ± 16-[8]
AzamethiphosFin and non-fin fish0.56 ng/g68-[8]
AzamethiphosSalmon5-83 ng/g865.3[9]
Multi-class pesticidesTilapia5-20 ng/g70-140 (for 92% of analytes)≤20[12]
52 pesticidesFresh fish musclevarious71-120<21[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenization 1. Homogenize Fish Tissue weighing 2. Weigh Sample & Add this compound homogenization->weighing Homogenate extraction 3. QuEChERS Extraction weighing->extraction Spiked Sample freezing 4. Freeze Extract (-20°C) extraction->freezing Supernatant cleanup 5. d-SPE Cleanup (PSA/C18) freezing->cleanup Cold Supernatant lcms 6. LC-MS/MS or GC-MS/MS Analysis cleanup->lcms Final Extract data_processing 7. Data Processing & Quantification lcms->data_processing Raw Data

Caption: Experimental workflow for this compound analysis in fatty fish.

troubleshooting_low_recovery start Low Recovery of This compound check_extraction Check Extraction Efficiency start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_freezing Investigate Freezing Step start->check_freezing solution1 Increase shaking time or use a different solvent. check_extraction->solution1 Inefficient? solution2 Optimize sorbent type and amount. check_cleanup->solution2 Analyte Loss? solution3 Carefully collect supernatant after centrifugation. check_freezing->solution3 Co-precipitation?

Caption: Troubleshooting logic for low analyte recovery.

matrix_effects_pathway cluster_source Ion Source analyte This compound droplet ESI Droplet analyte->droplet matrix Co-eluting Lipids & Matrix Components matrix->droplet suppression Ion Suppression droplet->suppression Competition for ionization inaccurate_quant Inaccurate Quantification suppression->inaccurate_quant

Caption: Signaling pathway of matrix effects in ESI-MS.

References

Validation & Comparative

A Head-to-Head Comparison: Enhancing Azamethiphos Analysis with Isotope Dilution using Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the organophosphate insecticide Azamethiphos, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of standard analytical approaches versus the enhanced precision offered by full method validation incorporating the isotopically labeled internal standard, Azamethiphos-d6.

The accurate determination of Azamethiphos residues in various matrices, from environmental samples to biological tissues, is critical for safety, efficacy, and regulatory compliance. While established methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer reliable quantification, the use of a stable isotope-labeled internal standard such as this compound can significantly improve method performance by correcting for matrix effects and variability in sample preparation and instrument response.[1][2][3]

Performance Characteristics: A Comparative Overview

The following tables summarize typical performance data for conventional Azamethiphos analysis methods and highlight the expected improvements when employing this compound as an internal standard.

Table 1: Performance of Conventional Azamethiphos Analytical Methods

ParameterHPLC-FLD (in Salmon Tissue)[4][5]HPLC-UV (in Water and Soil)[6]LC-MS/MS (in Fish Products)[7]
Limit of Detection (LOD) 1.2 ng/g (ppb)1 ppm0.01–2 ng/g
Limit of Quantification (LOQ) ~5 ng/g (ppb)Not ReportedNot Reported
Recovery 86%94.02% (water), 94.65% (soil)Not explicitly reported, used standard addition
Precision (RSD) 5.3% (between-day)Not ReportedNot Reported
Internal Standard Not UtilizedNot UtilizedNot Utilized (Standard Addition)

Table 2: Expected Performance Enhancements with this compound

ParameterExpected Improvement with this compoundRationale
Accuracy & Precision Significantly ImprovedThis compound behaves almost identically to the unlabeled analyte during extraction, cleanup, and ionization, effectively correcting for variations at each step.[1][2]
Matrix Effect Compensation EnhancedCo-eluting matrix components can suppress or enhance the analyte signal in LC-MS/MS. The internal standard experiences the same effect, allowing for accurate ratio-based quantification.[2]
Recovery Correction More ReliableAny loss of analyte during sample processing is mirrored by the loss of the internal standard, leading to a more accurate final concentration.[1]
Linearity Broader Dynamic RangeThe use of an internal standard can extend the linear range of the assay by compensating for non-linear detector responses at high concentrations.
Method Robustness IncreasedThe method becomes less susceptible to minor variations in experimental conditions, leading to more consistent results over time and across different analysts.

The Principle of Isotope Dilution with this compound

The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the very beginning of the analytical process. Since this compound is chemically identical to the native Azamethiphos, it experiences the same physical and chemical processes throughout sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, one can accurately calculate the initial concentration of Azamethiphos in the sample, regardless of losses during the procedure or fluctuations in instrument performance.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing unknown amount of Azamethiphos Spike Add known amount of this compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Measure Ratio of Azamethiphos to This compound MS->Ratio Quantification Accurate Quantification of Azamethiphos Ratio->Quantification

Caption: Logical workflow for Azamethiphos quantification using this compound.

Experimental Protocols

A full method validation using this compound would typically involve the following steps:

1. Sample Preparation and Extraction:

  • Spiking: A known concentration of this compound in a suitable solvent is added to the sample matrix (e.g., homogenized fish tissue, water, soil) at the beginning of the extraction process.

  • Extraction: The sample is extracted with an appropriate organic solvent, such as ethyl acetate or acetonitrile.[4][5][6]

  • Cleanup: The crude extract is cleaned up to remove interfering matrix components. Solid-phase extraction (SPE) with a C18 cartridge is a common technique.[4][5][6]

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[4][5][6]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a formic acid modifier) is used to separate Azamethiphos and this compound from other components.[7]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Azamethiphos and this compound are monitored for selective and sensitive quantification.

3. Method Validation Parameters:

A full method validation should assess the following parameters according to established guidelines (e.g., FDA, EMA):

  • Linearity and Range: A calibration curve is prepared with known concentrations of Azamethiphos and a constant concentration of this compound to demonstrate the linear relationship between the analyte/internal standard ratio and concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of Azamethiphos and this compound.

  • Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the matrix. The use of this compound is expected to minimize this effect.

  • Recovery: The efficiency of the extraction process is determined. With an isotopic internal standard, consistent recovery is less critical as long as the internal standard behaves similarly to the analyte.

  • Stability: The stability of Azamethiphos in the matrix and in solution under various storage conditions is evaluated.

G start Start: Sample Collection spike Spike with this compound start->spike homogenize Homogenization / Sonication spike->homogenize extract Solvent Extraction (e.g., Acetonitrile) homogenize->extract spe Solid-Phase Extraction (SPE) Cleanup extract->spe evaporate Evaporation and Reconstitution spe->evaporate analyze LC-MS/MS Analysis evaporate->analyze end End: Data Analysis & Quantification analyze->end

References

Azamethiphos-d6 in Organophosphate Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of organophosphate pesticide residues, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comparative overview of Azamethiphos-d6 against other commonly employed internal standards, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development. The use of isotopically labeled internal standards, such as this compound, is a widely accepted strategy to compensate for analyte loss during sample preparation and to correct for matrix effects in chromatographic analysis.[1][2]

Performance Comparison of Internal Standards

The selection of an internal standard is critical for correcting variations in extraction efficiency and instrumental response. Ideally, an internal standard should be chemically similar to the target analytes and not be naturally present in the samples. Isotopically labeled standards are considered the gold standard as they co-elute with the analyte of interest and exhibit similar behavior during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of error.[1][2]

This table summarizes the performance of this compound and other common internal standards in the analysis of organophosphate pesticides. The data has been compiled from various method validation studies.

Internal StandardMatrixAnalytical MethodRecovery (%)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)Reference
This compound Air Sampling MatricesLC-MS/MS78-113≥0.9960.15-1.1 ng/sample-[3]
Chlorpyrifos-d10CucumberLC-MS/MS70-120>0.99-10 µg/kg[4]
Chlorpyrifos-d10-GC- or LC-MS----[5]
Triphenylphosphate (TPP)Plasma & Breast MilkGC-FPD59.4-94.00.996-0.9990.18-1.36-[6]
Triphenylphosphate (TPP)Fruits & VegetablesGC-MS/MS->0.99-5[7]
PropoxurTomatoUPLC-MS/MS70-120--10 µg/kg[8]

Note: The performance data presented are from different studies and matrices, and direct comparison should be made with caution. The choice of internal standard may vary depending on the specific organophosphates being analyzed and the sample matrix.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and reliable results. Below is a representative methodology for the analysis of organophosphate pesticides in a food matrix using an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for the extraction of pesticide residues from various food matrices.

  • Sample Homogenization : A representative 10-15 g sample of the food commodity is homogenized.

  • Extraction : 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the internal standard solution (e.g., this compound at a concentration of 100 ng/mL). The tube is shaken vigorously for 1 minute.

  • Salting-Out : A salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation.

  • Centrifugation : The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the upper acetonitrile layer (typically 1 mL) is transferred to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract : The supernatant is collected and is ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the quantification of organophosphate pesticides.

  • Gas Chromatograph (GC) System : Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System : Agilent 7000D Triple Quadrupole or equivalent.

  • Column : Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Injection Volume : 1 µL, splitless mode.

  • Inlet Temperature : 250°C.

  • Oven Temperature Program : Initial temperature of 70°C held for 2 minutes, then ramped to 150°C at 25°C/min, followed by a ramp to 200°C at 3°C/min, and a final ramp to 280°C at 8°C/min, held for 10 minutes.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Ion Source : Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temperature : 280°C.

  • Quadrupole Temperatures : Q1 at 150°C, Q2 at 150°C.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each target organophosphate and the internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the key processes in organophosphate analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction + Internal Standard Spiking sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms data Data Acquisition (MRM) gcms->data quant Quantification (Internal Standard Calibration) data->quant report Reporting quant->report

Caption: A typical workflow for organophosphate residue analysis.

logical_relationship IS Internal Standard (e.g., this compound) SamplePrep Sample Preparation (Extraction, Cleanup) IS->SamplePrep Analyte Target Organophosphate Analyte->SamplePrep Instrument Instrumental Analysis (GC-MS/MS or LC-MS/MS) SamplePrep->Instrument Ratio Peak Area Ratio (Analyte / IS) Instrument->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of an internal standard in accurate quantification.

References

A Comparative Guide to LC-MS/MS and HPLC-FLD for Azamethiphos Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azamethiphos is an organophosphorus insecticide widely used in agriculture and aquaculture to control ectoparasites, notably sea lice in salmon farming. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Azamethiphos in various food products. Consequently, the development of sensitive and reliable analytical methods for its detection is paramount for ensuring food safety and compliance. This guide provides an objective comparison of two prominent analytical techniques used for this purpose: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

Sample Preparation (QuEChERS Method)

A widely adopted and efficient sample preparation method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2]

  • Homogenization: A representative sample (e.g., 10-15 g of tissue) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a solvent, typically acetonitrile.[1][3]

  • Salting-Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers. The mixture is shaken vigorously and centrifuged.[3]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a separate tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate to remove interferences like fatty acids and sugars.[2]

  • Final Extract: After vortexing and centrifugation, the final extract is ready for direct injection into the LC-MS/MS system.[3]

Instrumental Analysis

  • Chromatography: The extract is injected into an HPLC system, typically with a C18 column, for the separation of Azamethiphos from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Azamethiphos.[4] This ensures confident identification and quantification, even at trace levels.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely used technique that relies on the native fluorescence of the target analyte for detection and quantification.

Sample Preparation

The protocol for HPLC-FLD often involves a more extensive cleanup procedure compared to the QuEChERS method.[5][6]

  • Homogenization: A representative sample (e.g., 5 g of salmon tissue) is homogenized.

  • Extraction: The sample is extracted with a solvent like ethyl acetate.[5][6]

  • Cleanup: The extract undergoes several cleanup steps, including centrifugation, dehydration with anhydrous sodium sulfate, and defatting with hexane.[5][6]

  • Solid-Phase Extraction (SPE): The aqueous phase is passed through a C18 SPE column to further remove interfering compounds and concentrate the analyte.[5][6]

  • Elution and Reconstitution: The SPE column is eluted with methanol. The eluate is then evaporated to dryness and reconstituted in a suitable solvent (e.g., 10% acetonitrile in water) before injection.[5][6]

Instrumental Analysis

  • Chromatography: Separation is achieved using an HPLC system with a C18 column and a mobile phase typically consisting of an acetonitrile-water mixture.[5][6]

  • Fluorescence Detection: The column eluent passes through a fluorescence detector. For Azamethiphos, detection is performed at an excitation wavelength (λex) of 230 nm and an emission wavelength (λem) of 345 nm.[5][6]

Mandatory Visualizations

G cluster_0 LC-MS/MS Workflow cluster_1 HPLC-FLD Workflow LMS_Start Sample Homogenization LMS_Extract QuEChERS Extraction (Acetonitrile) LMS_Start->LMS_Extract LMS_Centrifuge Centrifugation & Phase Separation LMS_Extract->LMS_Centrifuge LMS_Cleanup Dispersive SPE Cleanup (dSPE) LMS_Centrifuge->LMS_Cleanup LMS_Inject Direct Injection LMS_Cleanup->LMS_Inject LMS_LC LC Separation LMS_Inject->LMS_LC LMS_Detect Tandem MS Detection (MRM) LMS_LC->LMS_Detect HFL_Start Sample Homogenization HFL_Extract Solvent Extraction (Ethyl Acetate) HFL_Start->HFL_Extract HFL_Cleanup1 Defatting & Dehydration HFL_Extract->HFL_Cleanup1 HFL_Cleanup2 Solid-Phase Extraction (SPE) HFL_Cleanup1->HFL_Cleanup2 HFL_Elute Elution & Reconstitution HFL_Cleanup2->HFL_Elute HFL_Inject Injection HFL_Elute->HFL_Inject HFL_LC LC Separation HFL_Inject->HFL_LC HFL_Detect Fluorescence Detection (Ex: 230nm, Em: 345nm) HFL_LC->HFL_Detect

Caption: Experimental workflows for Azamethiphos analysis.

G cluster_LMS LC-MS/MS cluster_HFL HPLC-FLD center Azamethiphos Detection Method Comparison LMS LC-MS/MS center->LMS HFL HPLC-FLD center->HFL LMS_Adv Advantages LMS->LMS_Adv LMS_Dis Disadvantages LMS->LMS_Dis LMS_Adv_1 ✓ High Sensitivity LMS_Adv->LMS_Adv_1 LMS_Adv_2 ✓ High Selectivity (Confirmatory) LMS_Adv->LMS_Adv_2 LMS_Adv_3 ✓ Handles Complex Matrices LMS_Adv->LMS_Adv_3 LMS_Adv_4 ✓ Multi-Residue Capability LMS_Adv->LMS_Adv_4 LMS_Dis_1 ✗ High Initial Cost LMS_Dis->LMS_Dis_1 LMS_Dis_2 ✗ Complex Operation LMS_Dis->LMS_Dis_2 LMS_Dis_3 ✗ Susceptible to Matrix Effects LMS_Dis->LMS_Dis_3 HFL_Adv Advantages HFL->HFL_Adv HFL_Dis Disadvantages HFL->HFL_Dis HFL_Adv_1 ✓ Good Sensitivity HFL_Adv->HFL_Adv_1 HFL_Adv_2 ✓ Lower Cost HFL_Adv->HFL_Adv_2 HFL_Adv_3 ✓ Simpler Operation HFL_Adv->HFL_Adv_3 HFL_Adv_4 ✓ Robust & Reliable HFL_Adv->HFL_Adv_4 HFL_Dis_1 ✗ Lower Selectivity (Screening) HFL_Dis->HFL_Dis_1 HFL_Dis_2 ✗ Susceptible to Interferences HFL_Dis->HFL_Dis_2 HFL_Dis_3 ✗ Limited to Fluorescent Compounds HFL_Dis->HFL_Dis_3

Caption: Logical comparison of LC-MS/MS and HPLC-FLD.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data for the two methods based on published experimental results.

Performance ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) Typically < 1 µg/kg (ppb)1.2 µg/kg (ppb)[5][6]
Limit of Quantification (LOQ) ≤ 10 µg/kg (ppb)[4]~5 µg/kg (ppb)[5][6]
Recovery Generally 70-120% (Matrix dependent)[7]86%[5][6]
Precision (RSD%) Typically < 15%5.3% (Between-day)[5][6]
Selectivity Very High (based on mass-to-charge ratio)Moderate to High
Throughput High (with QuEChERS)Lower (due to extensive cleanup)

Note: Performance parameters for LC-MS/MS can vary significantly based on the specific instrument, matrix, and method optimization. The values presented are typical for modern multi-residue methods.

Discussion

Sensitivity and Selectivity

The primary advantage of LC-MS/MS lies in its exceptional sensitivity and selectivity. By monitoring specific mass transitions, it can unequivocally identify and quantify Azamethiphos, even in highly complex matrices with a low risk of false positives. This makes it the gold standard for confirmatory analysis and for enforcing stringent MRLs.[4] A validated limit of quantitation (LOQ) of 0.01 mg/kg (10 ppb) has been achieved for Azamethiphos in various food commodities using LC-MS/MS.[4]

HPLC-FLD also offers good sensitivity, with a reported method detection limit of 1.2 ppb and a limit of quantitation around 5 ppb for Azamethiphos in salmon tissue.[5][6] However, its selectivity is lower than that of LC-MS/MS. The method relies solely on the retention time and the specific fluorescence properties of the analyte. This makes it more susceptible to co-eluting compounds from the matrix that may also fluoresce at the selected wavelengths, potentially leading to interferences or false positives.

Sample Preparation and Throughput

The sample preparation for LC-MS/MS, particularly when using the QuEChERS method, is significantly faster and requires less solvent than the multi-step extraction and SPE cleanup required for the HPLC-FLD method.[1][5] This streamlined workflow allows for higher sample throughput, which is a considerable advantage for laboratories conducting routine monitoring of a large number of samples.

Cost and Complexity

The initial capital investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-FLD system. Furthermore, the operation of an LC-MS/MS and the associated data analysis require a higher level of technical expertise. HPLC-FLD systems are generally more affordable, robust, and simpler to operate, making them accessible to a wider range of laboratories.

Conclusion

Both LC-MS/MS and HPLC-FLD are viable and effective techniques for the determination of Azamethiphos residues. The choice between the two depends on the specific requirements of the analysis.

  • LC-MS/MS is the superior choice for confirmatory analysis and for applications requiring the highest levels of sensitivity and selectivity. Its compatibility with high-throughput sample preparation methods like QuEChERS makes it ideal for regulatory laboratories and large-scale monitoring programs where accuracy and speed are critical.

  • HPLC-FLD is a cost-effective and reliable alternative, particularly well-suited for routine screening and quality control in laboratories where the sample matrix is well-characterized and the need for unequivocal confirmation is less critical. It provides adequate sensitivity to meet many regulatory limits and is a robust workhorse for dedicated Azamethiphos analysis.[5][6]

References

Determining the Limits of Detection and Quantification for Azamethiphos-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Azamethiphos-d6, a deuterated internal standard critical for the accurate quantification of the pesticide Azamethiphos. We present a detailed, adaptable experimental protocol and compare the performance of various analytical techniques in the analysis of the parent compound, Azamethiphos, to offer valuable context for researchers.

Performance Comparison of Analytical Methods for Azamethiphos

While specific LOD and LOQ values for this compound are method-dependent and determined during validation, the following table summarizes the reported performance of various analytical techniques for the detection and quantification of the non-deuterated parent compound, Azamethiphos. These values provide a benchmark for the expected sensitivity of different analytical approaches.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSSalmon Tissue0.5 µg/kg1.0 µg/kg
GC-MSWater0.005 µg/L0.015 µg/L
HPLC with Fluorescence DetectionSalmon Tissue1.2 ng/g (ppb)5 ng/g (ppb)[1][2]
HPLC-UVWater and Soil1 ppmNot Reported[3]

Note: The LOD and LOQ values are highly dependent on the specific instrumentation, method parameters, and matrix effects. The values presented here are for comparative purposes and may not be directly achievable in all laboratory settings.

Experimental Protocol: Determining LOD and LOQ for this compound using LC-MS/MS

This protocol outlines a representative procedure for determining the LOD and LOQ of an analytical method for a pesticide using a deuterated internal standard, which can be adapted for this compound. This process is crucial for method validation and ensures the reliability of analytical data at low concentrations. The protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Preparation of Standard Solutions
  • Stock Solutions: Prepare a primary stock solution of Azamethiphos and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the Azamethiphos stock solution into a blank matrix (e.g., salmon tissue extract, water). Each calibration standard should also be spiked with a constant concentration of the this compound internal standard stock solution. The concentration range should bracket the expected LOQ.

  • Low-Level Spiked Samples: Prepare a series of at least seven independent samples of the blank matrix spiked with Azamethiphos at a concentration near the expected LOD. Each of these samples must also be spiked with the same constant concentration of this compound as the calibration standards.

Sample Preparation and Analysis
  • Extraction: Extract the analytes from the matrix using a validated extraction method (e.g., QuEChERS, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared calibration standards and low-level spiked samples using a validated LC-MS/MS method. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for at least two characteristic transitions for both Azamethiphos and this compound.

Data Analysis and Calculation of LOD and LOQ

There are several accepted methods for calculating LOD and LOQ. The two most common approaches are described below:

a) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is a widely accepted statistical method.[7][8][9]

  • Construct the Calibration Curve: Plot the ratio of the peak area of Azamethiphos to the peak area of this compound against the concentration of Azamethiphos for the calibration standards.

  • Determine the Slope (S): Calculate the slope of the regression line from the calibration curve.

  • Determine the Standard Deviation of the Response (σ): This can be estimated in several ways:

    • The standard deviation of the y-intercepts of multiple regression lines.

    • The residual standard deviation of the regression line.

    • The standard deviation of the response of the low-level spiked samples.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

b) Based on Signal-to-Noise Ratio

This method is based on the visual evaluation of the chromatograms.[3][10]

  • Determine the Signal-to-Noise Ratio (S/N): Analyze the low-level spiked samples and determine the S/N ratio for the Azamethiphos peak. The signal is the height of the analyte peak, and the noise is the average height of the baseline noise in a region close to the analyte peak.

  • Establish LOD and LOQ:

    • The LOD is the concentration at which the S/N ratio is typically between 2:1 and 3:1.

    • The LOQ is the concentration at which the S/N ratio is typically 10:1, and at which acceptable precision and accuracy can be achieved.

Verification

The calculated LOD and LOQ should be experimentally verified by analyzing a sufficient number of samples spiked at these concentrations to demonstrate that the method is reliable at these levels.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing & Calculation cluster_verification 4. Verification Stock_Analyte Prepare Analyte Stock (Azamethiphos) Cal_Stds Prepare Calibration Standards (Analyte + IS in Blank Matrix) Stock_Analyte->Cal_Stds Low_Spikes Prepare Low-Level Spiked Samples (Analyte + IS in Blank Matrix) Stock_Analyte->Low_Spikes Stock_IS Prepare Internal Standard Stock (this compound) Stock_IS->Cal_Stds Stock_IS->Low_Spikes Extraction Sample Extraction Cal_Stds->Extraction Low_Spikes->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Cal_Curve Construct Calibration Curve (Area Ratio vs. Concentration) LCMS->Cal_Curve Calc_Stats Calculate Slope (S) and Standard Deviation of Response (σ) LCMS->Calc_Stats Cal_Curve->Calc_Stats Calc_LOD_LOQ Calculate LOD and LOQ Calc_Stats->Calc_LOD_LOQ Verification Experimentally Verify Calculated LOD and LOQ Calc_LOD_LOQ->Verification

Caption: Experimental workflow for determining LOD and LOQ.

References

A Comparative Guide to Analytical Methods for Azamethiphos Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for Azamethiphos, an organophosphate insecticide, focusing on the key performance characteristics of linearity, accuracy, and precision. While this guide centers on Azamethiphos, the principles and methods described are directly applicable to its deuterated isotopologue, Azamethiphos-d6, which serves as an excellent internal standard to enhance the reliability of quantification.

The Role of this compound as an Internal Standard

In quantitative analysis, particularly in complex matrices, the use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to improve the accuracy and precision of the measurement. This compound is chemically identical to Azamethiphos but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by mass spectrometry, while its similar chemical behavior ensures that it experiences the same effects as the target analyte during sample preparation, extraction, and analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations or losses of the target analyte during the analytical process can be corrected for, leading to more accurate and precise results.

Comparison of Analytical Methods for Azamethiphos

Below is a comparison of two distinct high-performance liquid chromatography (HPLC) methods for the determination of Azamethiphos in different environmental and biological matrices. The performance of these methods provides a strong indication of what can be expected when employing this compound as an internal standard.

ParameterMethod 1: HPLC with Fluorescence Detection in Salmon TissueMethod 2: HPLC with UV Detection in Water and Soil
Linearity
Range5 - 83 ng/gNot explicitly stated, but a calibration curve was utilized.
Correlation Coefficient (R²)Not explicitly stated.Not explicitly stated.
Accuracy
Recovery86%Water: 94.02 ± 0.09% Soil: 94.65 ± 0.13%
Precision
Relative Standard Deviation (RSD)5.3% (between-day variability)Not explicitly stated, but standard deviations for recovery were low.
Limit of Quantitation (LOQ) ~5 ng/g (ppb)Not explicitly stated.
Limit of Detection (LOD) 1.2 ng/g (ppb)1 ppm

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for evaluating and replicating analytical methods.

Method 1: HPLC with Fluorescence Detection for Azamethiphos in Salmon Tissue[1][2]

This method is designed for the sensitive detection of Azamethiphos residues in a complex biological matrix.

  • Sample Preparation:

    • Homogenized salmon tissue is extracted with ethyl acetate.

    • The extract is centrifuged, and the supernatant is dehydrated with anhydrous sodium sulfate.

    • The solvent is evaporated, and the residue is reconstituted in water and defatted with hexane.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The aqueous phase is passed through a C18 SPE column.

    • The column is eluted with methanol.

    • The eluate is evaporated to dryness and reconstituted in 10% acetonitrile in water.

  • HPLC Analysis:

    • Column: C18 stationary phase.

    • Mobile Phase: Acetonitrile and water (32:68 v/v).

    • Detection: Fluorescence detection with excitation at 230 nm and emission at 345 nm.

Method 2: HPLC for Azamethiphos in Water and Soil[3]

This method is suitable for the analysis of Azamethiphos in environmental samples.

  • Sample Preparation (Water):

    • Water samples are subjected to Solid-Phase Extraction (SPE).

    • The SPE cartridge is eluted with methanol.

    • The eluate is evaporated and the residue is redissolved in an acetonitrile-water mixture (20:80 v/v).

  • Sample Preparation (Soil):

    • Soil samples are extracted with acetonitrile.

    • The extract undergoes SPE cleanup.

    • The eluate is evaporated and the residue is redissolved in an acetonitrile-water mixture (20:80 v/v).

  • HPLC Analysis:

    • System: Agilent 1200 series.

    • Mobile Phase: Isocratic elution with acetonitrile and water (70:30 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 294 nm.

Visualizing the Analytical Workflow and Key Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated.

Analytical Workflow for Azamethiphos with Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Tissue, Water) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS_Detection MS Detection HPLC->MS_Detection Quantification Quantification (Ratio of Azamethiphos to this compound) MS_Detection->Quantification Result Final Result Quantification->Result

Analytical Workflow for Azamethiphos with an Internal Standard.

Relationship between Linearity, Accuracy, and Precision cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision cluster_valid_method Validated Analytical Method Linearity Establishes a proportional relationship between concentration and response over a defined range. Validated_Method Reliable & Reproducible Results Linearity->Validated_Method Accuracy Closeness of the measured value to the true value. Often assessed by recovery studies. Accuracy->Validated_Method Precision Closeness of repeated measurements to each other. Expressed as standard deviation or RSD. Precision->Validated_Method

Core Concepts of Analytical Method Validation.

Inter-laboratory Performance Evaluation for Azamethiphos Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Azamethiphos, a widely used organophosphate insecticide in aquaculture. The information is intended for researchers, scientists, and drug development professionals involved in monitoring Azamethiphos residues in various environmental and biological matrices. While a direct inter-laboratory comparison study for Azamethiphos was not identified in the public domain, this guide compiles and compares data from established analytical methods to offer a baseline for performance evaluation.

Quantitative Data Summary

The performance of different analytical methods for Azamethiphos quantification is summarized in the table below. This data is extracted from individual studies and provides a basis for comparing the capabilities of each technique.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RateReference
LC-FLDSalmon Tissue1.2 ng/g~5 ng/g86%[1][2]
HPLC-UVWater and Soil1 ppm (1000 ng/g)Not Specified94.02% (Water), 94.65% (Soil)[3]
LC-MS/MSFish Products0.01–2 ng/gNot SpecifiedNot Specified[4]

Note: The performance characteristics are highly dependent on the specific instrumentation, experimental conditions, and matrix complexity. The values presented should be considered as indicative.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published methods and provide a framework for laboratory implementation.

Liquid Chromatography with Fluorescence Detection (LC-FLD) for Salmon Tissue

This method is suitable for the determination of Azamethiphos residues in fatty fish tissues.

Sample Preparation:

  • Homogenize a 5 g sample of salmon tissue.

  • Extract the sample with ethyl acetate.

  • Centrifuge the mixture and collect the supernatant.

  • Dehydrate the extract with anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in water.

  • Defat the aqueous solution with hexane.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

  • Elute the Azamethiphos from the SPE cartridge with methanol.

  • Evaporate the methanol and reconstitute the residue in 10% acetonitrile in water for LC-FLD analysis.[1][2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile-Water (32:68, v/v)

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 345 nm.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) for Water and Soil

This method is applicable for the analysis of Azamethiphos in environmental samples.

Sample Preparation (Water):

  • Extract Azamethiphos from the water sample using a Solid Phase Extraction (SPE) method.

  • Elute the analyte with methanol.

  • Evaporate the methanol at 44.4°C using a rotary evaporator.

  • Re-dissolve the final residue in 2.00 mL of HPLC grade Acetonitrile–water (20:80 v/v) for HPLC analysis.[3]

Sample Preparation (Soil):

  • Extract Azamethiphos from the soil sample into Acetonitrile.

  • Follow with solid-phase extraction.

  • Perform rotary evaporation.

  • Re-dissolve the residue in 1.00 mL of acetonitrile-water (20:80, v/v) prior to analysis.[3]

Chromatographic Conditions:

  • System: Agilent 1200 series or equivalent

  • Mobile Phase: Isocratic run with Acetonitrile:water (70:30, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 25 µL

  • Detection: UV detector at 294 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fish Products

This highly sensitive and selective method is suitable for the trace-level detection of Azamethiphos in various fish products.

Sample Preparation:

  • A 300-μL aliquot of the sample extract is taken.

  • For standard addition, a 200 μL volume of 1:10 acetonitrile:0.1% aqueous formic acid or a standard solution is added to achieve final concentrations of 5 or 10 ng/mL of Azamethiphos before injection.[4]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Waters Alliance 2695 Separations module or equivalent.[4]

  • MS System: Waters Quattro Ultima tandem mass spectrometer with an electrospray ionization (ESI) interface.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 35 °C.[4]

  • Mobile Phase Gradient: A linear gradient is used, starting with initial conditions and returning to them between 9 and 10 minutes. The exact gradient profile should be optimized based on the specific column and system.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Detection: Monitoring of precursor and product ion transitions specific to Azamethiphos.[4]

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory performance evaluation and the logical comparison of the described analytical methods.

InterLab_Workflow cluster_prep Phase 1: Preparation cluster_dist Phase 2: Distribution & Analysis cluster_eval Phase 3: Evaluation A Selection of Test Material B Homogeneity and Stability Testing A->B C Distribution of Samples to Participating Labs B->C D Analysis by Participating Labs C->D E Data Submission by Labs D->E F Statistical Analysis (e.g., z-scores) E->F G Performance Report Generation F->G

Caption: Workflow for an inter-laboratory performance evaluation study.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Performance Criteria LC_FLD LC-FLD Sensitivity Sensitivity (LOD/LOQ) LC_FLD->Sensitivity Accuracy Accuracy (Recovery) LC_FLD->Accuracy Selectivity Selectivity LC_FLD->Selectivity Matrix Matrix Applicability LC_FLD->Matrix HPLC_UV HPLC-UV HPLC_UV->Sensitivity HPLC_UV->Accuracy HPLC_UV->Selectivity HPLC_UV->Matrix LC_MSMS LC-MS/MS LC_MSMS->Sensitivity LC_MSMS->Accuracy LC_MSMS->Selectivity LC_MSMS->Matrix

Caption: Logical comparison of analytical methods for Azamethiphos.

References

A Guide to the Cross-Validation of Azamethiphos-d6 for Robust Quantification of Azamethiphos in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists, the accurate quantification of pesticide residues in complex food matrices is a significant challenge. Azamethiphos, an organophosphorus insecticide used in aquaculture and agriculture, requires precise monitoring to ensure food safety and regulatory compliance. The presence of co-extracted matrix components can interfere with instrumental analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Azamethiphos-d6, is a highly effective strategy to mitigate these matrix effects and improve method robustness.

This guide provides a framework for the cross-validation of this compound in various food matrices, comparing its performance with alternative analytical approaches and offering detailed experimental protocols.

Comparison of Analytical Approaches

The choice of calibration strategy is critical for accurate quantification in complex matrices. The use of an isotopically labeled internal standard like this compound in an isotope dilution assay (IDA) is considered the gold standard. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation. A 2007 study on azamethiphos in fish products highlighted the challenges when an isotopically labeled analog was not available, requiring the use of the more laborious standard addition method to counteract matrix artifacts[1]. The commercial availability of this compound now provides a more streamlined and reliable solution[2][3].

Analytical ApproachPrincipleAdvantagesDisadvantages
External Standard Calibration A calibration curve is prepared in a pure solvent and used to quantify the analyte in the sample extract.Simple and fast.Highly susceptible to matrix effects, leading to inaccurate results.
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix extract that is similar to the sample being analyzed.Can compensate for matrix effects to some extent.Finding a true blank matrix can be difficult. Matrix effects can vary between samples of the same type.
Standard Addition The sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one aliquot. The concentration is determined by extrapolation.Effectively compensates for matrix effects for that specific sample.Labor-intensive and requires a larger sample volume.
Isotope Dilution Assay (IDA) with this compound A known amount of this compound is added to the sample before extraction. The analyte concentration is determined from the response ratio of the native analyte to the labeled standard.The most effective method for correcting for matrix effects and variations in sample preparation and instrument response[4]. Improves accuracy and precision.Requires the availability of a labeled internal standard.

Experimental Workflow and Protocols

A systematic approach is necessary to validate the performance of this compound across different food matrices. The following workflow and protocols are based on established methodologies for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for its simplicity and effectiveness.

Experimental Workflow for Cross-Validation

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation SampleSelection Select Food Matrices (e.g., Salmon, Honey, Lettuce) Homogenization Homogenize Samples SampleSelection->Homogenization Spiking Spike with Azamethiphos & this compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Performance Evaluate Performance (Recovery, Matrix Effect, etc.) DataAnalysis->Performance Comparison Compare Across Matrices Performance->Comparison

Caption: A generalized workflow for the cross-validation of this compound in various food matrices.

Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • For recovery experiments, spike the sample with a known concentration of Azamethiphos standard solution.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. The type and amount of sorbent may need to be adjusted based on the matrix (e.g., with C18 for high-fat matrices).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rcf for 5 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Azamethiphos and this compound for quantification and confirmation.

Data Presentation and Performance Evaluation

The validation should assess the following parameters across a minimum of three different food matrices (e.g., a high-fat, high-sugar, and high-water content matrix) at different spiking levels.

Table 1: Recovery and Precision of Azamethiphos using this compound Internal Standard

Food MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
Salmon (High-Fat) 10
50
100
Honey (High-Sugar) 10
50
100
Lettuce (High-Water) 10
50
100

Table 2: Matrix Effect in Different Food Matrices

The matrix effect (ME) can be calculated as: ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Food MatrixMatrix Effect on Azamethiphos (%)Matrix Effect on this compound (%)
Salmon
Honey
Lettuce

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Food MatrixCalibration Range (ng/mL)LOD (ng/g)LOQ (ng/g)
Salmon
Honey
Lettuce

Comparison of Calibration Strategies

Calibration Strategies cluster_main Goal: Accurate Quantification Despite Matrix Effects cluster_strategies Calibration Strategies cluster_effectiveness Effectiveness in Compensating for Matrix Effects MatrixEffect Matrix Effect (Signal Suppression/Enhancement) ExtStd External Standard MatrixMatched Matrix-Matched StdAdd Standard Addition IDA Isotope Dilution Assay (this compound) Low Low ExtStd->Low   Medium Medium MatrixMatched->Medium   High High StdAdd->High   VeryHigh Very High IDA->VeryHigh  

Caption: A comparison of the effectiveness of different calibration strategies in mitigating matrix effects.

Conclusion

The cross-validation of this compound as an internal standard across diverse food matrices is essential for developing robust and reliable analytical methods. While this guide provides a framework based on established principles, the experimental data generated through such a validation study will be invaluable for any laboratory involved in the routine analysis of Azamethiphos. The use of an isotope dilution assay with this compound is expected to demonstrate superior performance in terms of accuracy and precision, ultimately leading to more reliable food safety monitoring.

References

A Researcher's Guide to Measurement Uncertainty in Azamethiphos-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and researchers in drug development and environmental analysis, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. Azamethiphos, an organophosphate insecticide, and its deuterated internal standard, Azamethiphos-d6, are frequently analyzed in various matrices. A critical aspect of this analysis is understanding and quantifying the measurement uncertainty, which provides a quantitative indication of the quality of the analytical result. This guide offers a comparative overview of analytical methodologies for this compound, with a focus on assessing the measurement uncertainty associated with these methods.

Comparison of Analytical Methods for Azamethiphos Quantification

The choice of analytical methodology can significantly impact the accuracy, precision, and overall uncertainty of the final reported concentration. Below is a comparison of two common techniques for the analysis of Azamethiphos: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using an isotopic internal standard.

Table 1: Comparison of HPLC-FLD and LC-MS/MS Methods for Azamethiphos Analysis

ParameterHPLC-FLDLC-MS/MS with this compound
Principle Separation by HPLC followed by detection of native fluorescence.Separation by LC, followed by mass analysis of the parent ion and specific fragment ions. This compound is used as an internal standard to correct for matrix effects and variability.
Specificity Moderate. Relies on chromatographic retention time and fluorescence properties. Potential for interference from co-eluting fluorescent compounds.High. Based on specific mass-to-charge ratios of precursor and product ions, providing a high degree of confidence in analyte identification.
Sensitivity Good. Limit of Quantitation (LOQ) typically in the low ng/g range.Excellent. LOQ can be in the sub-ng/g range, allowing for detection of trace levels.
Matrix Effect Susceptible to matrix effects that can enhance or suppress the fluorescence signal.Matrix effects are significantly mitigated by the use of a co-eluting, isotopically labeled internal standard (this compound).[1]
Uncertainty Generally higher due to uncorrected matrix effects and potential for interferences.Lower overall uncertainty due to improved specificity and correction for analytical variability by the internal standard.[2]
Example Performance Overall recovery of 86% with a between-day variability of 5.3% has been reported for the analysis of Azamethiphos in salmon tissue.For multi-residue pesticide analysis in complex matrices, expanded measurement uncertainties are often below 50%, with repeatability and intra-laboratory reproducibility below 20%.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results and for identifying potential sources of measurement uncertainty.

Experimental Protocol 1: LC-MS/MS Analysis of Azamethiphos with this compound Internal Standard

This protocol is representative of a modern analytical approach for the quantification of Azamethiphos in a complex matrix, such as animal tissue or environmental samples.

  • Sample Preparation (QuEChERS Method)

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add internal standard (this compound) solution.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Vortex and centrifuge.

    • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents (e.g., PSA, C18).

    • Centrifuge and filter the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Azamethiphos and this compound.

Experimental Protocol 2: HPLC-FLD Analysis of Azamethiphos

This protocol outlines a more traditional approach for Azamethiphos analysis.

  • Sample Preparation

    • Extract a 5 g sample with ethyl acetate.

    • Centrifuge and dehydrate the extract with anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in water.

    • Perform a liquid-liquid extraction with hexane to remove fats.

    • Pass the aqueous phase through a C18 solid-phase extraction (SPE) cartridge.

    • Elute the analyte with methanol, evaporate to dryness, and reconstitute in the mobile phase.

  • HPLC-FLD Conditions

    • HPLC System: Standard HPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with an acetonitrile/water mixture.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 100 µL.

    • Fluorescence Detector: Excitation wavelength of 230 nm and an emission wavelength of 345 nm.

Assessing Measurement Uncertainty: A "Bottom-Up" Approach for this compound Methods

The "bottom-up" approach, as detailed in the EURACHEM/CITAC guide, involves identifying all potential sources of uncertainty, quantifying them, and then combining them to calculate an overall measurement uncertainty.[4]

Workflow for Measurement Uncertainty Assessment

G cluster_0 Step 1: Specify Measurand cluster_1 Step 2: Identify Uncertainty Sources cluster_2 Step 3: Quantify Uncertainty Components cluster_3 Step 4: Calculate Combined and Expanded Uncertainty spec Define the analytical target, matrix, and the quantitative relationship. sources List all potential sources of uncertainty (e.g., weighing, dilutions, calibration, instrument performance, recovery). spec->sources Leads to quant Determine the standard uncertainty for each source (Type A: statistical analysis of repeated measurements; Type B: other information like certificates or literature). sources->quant Requires calc Combine the standard uncertainties using the law of propagation of uncertainty to get the combined standard uncertainty (u_c). Multiply u_c by a coverage factor (k) to obtain the expanded uncertainty (U). quant->calc Input for

Caption: Workflow for the "bottom-up" assessment of measurement uncertainty.

Table 2: Example Uncertainty Budget for this compound LC-MS/MS Analysis

This table provides a representative breakdown of the uncertainty components for the LC-MS/MS method described above. The values are illustrative and based on typical performance characteristics found in the literature for similar pesticide residue analyses.

Source of UncertaintyValue ± UncertaintyType of UncertaintyRelative Standard Uncertainty (u)
Purity of Azamethiphos Standard 99.5 ± 0.5%B (Certificate)0.0029
Weighing of Standard 10.00 ± 0.02 mgB (Balance Spec.)0.0012
Initial Volumetric Flask (10 mL) 10.00 ± 0.02 mLB (Manufacturer)0.0012
Pipette for Dilution (100 µL) 100 ± 0.15 µLB (Calibration Cert.)0.0009
Final Volumetric Flask (10 mL) 10.00 ± 0.02 mLB (Manufacturer)0.0012
Calibration Curve Fit -A (Regression Stats)0.0150
Method Repeatability -A (Replicate Analyses)0.0500
Method Recovery/Bias 95 ± 5%A (Spiking Experiments)0.0290
Combined Standard Uncertainty (u_c) 0.060
Expanded Uncertainty (U) (k=2, 95% confidence) 0.12 (12%)

Conclusion

The assessment of measurement uncertainty is a critical component of method validation and ensures the reliability and comparability of analytical data. The use of this compound as an internal standard in LC-MS/MS methods significantly reduces the overall measurement uncertainty by compensating for various sources of error, particularly matrix effects and procedural variations. While HPLC-FLD offers a viable alternative, it is generally associated with a higher measurement uncertainty. For researchers requiring high-quality, defensible data, the adoption of methods incorporating isotopically labeled internal standards and a thorough evaluation of all potential sources of uncertainty is strongly recommended. This guide provides a framework for understanding and implementing these principles in the analysis of this compound.

References

Comparative Efficacy of Cleanup Sorbents for Azamethiphos Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists engaged in the determination of Azamethiphos residues, particularly in complex matrices such as fish tissue, the selection of an appropriate cleanup sorbent is a critical step to ensure accurate and reliable results. This guide provides a comparative overview of commonly used solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) sorbents for the cleanup of Azamethiphos extracts, supported by available experimental data and detailed methodologies.

Azamethiphos, an organophosphorus insecticide, presents analytical challenges due to its potential for co-extraction with matrix components that can interfere with chromatographic analysis. The choice of cleanup sorbent is pivotal in removing these interferences, thereby enhancing sensitivity, protecting analytical instrumentation, and improving overall method performance.

Sorbent Performance Comparison

While direct comparative studies evaluating a wide range of cleanup sorbents specifically for Azamethiphos are limited in the reviewed literature, a significant body of research on the analysis of organophosphorus pesticides (OPPs) in various matrices provides valuable insights. The following table summarizes the efficacy of different sorbents based on available data for Azamethiphos and inferences from studies on similar compounds.

Sorbent/Sorbent CombinationTarget Analytes & MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Findings & Recommendations
C18 (Octadecyl) Azamethiphos in Salmon Tissue865.3A validated method demonstrates good recovery and precision for Azamethiphos in a fatty matrix like salmon. C18 is effective at removing non-polar interferences.[1][2]
Primary Secondary Amine (PSA) General OPPs in Fruits & VegetablesGenerally 70-120<20PSA is effective at removing polar interferences such as organic acids, sugars, and fatty acids.[3][4] For Azamethiphos in fatty matrices, it is often used in combination with C18.
Graphitized Carbon Black (GCB) General OPPs in Pigmented MatricesVariable (can be low for planar pesticides)<20GCB is highly effective at removing pigments like chlorophyll and carotenoids.[4][5] However, it may lead to lower recoveries for planar pesticides, a structural class to which Azamethiphos does not belong, suggesting GCB could be suitable if high pigment content is an issue.
Z-Sep/Z-Sep+ General OPPs in Fatty MatricesGenerally 70-120<20Zirconia-based sorbents like Z-Sep are designed for fatty matrices and can effectively remove lipids.[6][7][8] They offer an alternative to traditional sorbents for complex samples.
EMR-Lipid General OPPs in Fatty MatricesGenerally 70-120<15This novel sorbent shows high selectivity for lipid removal with good recoveries for a broad range of pesticides in fatty samples.[6][7][9][10] It is a promising option for Azamethiphos analysis in challenging matrices like fish oil.

Note: The logP (octanol-water partition coefficient) of Azamethiphos is 2.734, indicating a moderate level of lipophilicity.[11] This property suggests that sorbents targeting non-polar interferences, such as C18, Z-Sep, and EMR-Lipid, are particularly relevant for its analysis in fatty matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting cleanup procedures. Below are representative protocols for Azamethiphos analysis.

Protocol 1: Solid-Phase Extraction (SPE) with C18 for Azamethiphos in Salmon Tissue

This protocol is based on a validated method for the determination of Azamethiphos in salmon tissue.[1][2]

  • Sample Extraction:

    • Homogenize 5 g of salmon tissue.

    • Extract with ethyl acetate.

    • Centrifuge and collect the supernatant.

    • Dehydrate the extract with anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in water.

    • Perform a liquid-liquid partition with hexane to remove lipids (defatting step).

  • SPE Cleanup:

    • Condition a C18 SPE cartridge.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge to remove polar interferences.

    • Elute Azamethiphos with methanol.

    • Evaporate the eluent to dryness.

    • Reconstitute the final residue in a suitable solvent for LC analysis.

Protocol 2: General QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with dSPE Cleanup

The QuEChERS methodology is widely adopted for multi-residue pesticide analysis and can be adapted for Azamethiphos. The dSPE cleanup step can be tailored by selecting different sorbents.

  • Sample Extraction (QuEChERS):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add water (for dry samples) and an extraction solvent (typically acetonitrile).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

  • dSPE Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL centrifuge tube containing the chosen dSPE sorbent(s) and anhydrous magnesium sulfate.

    • Common dSPE combinations for fatty matrices include:

      • PSA and C18

      • Z-Sep or Z-Sep+

      • EMR-Lipid

    • Vortex and centrifuge.

    • The cleaned extract is then ready for analysis by GC-MS/MS or LC-MS/MS.

Experimental Workflow Diagrams

To visually represent the analytical procedures, the following diagrams were generated using the DOT language.

experimental_workflow_spe cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis homogenization Sample Homogenization extraction Solvent Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 dehydration Dehydration centrifugation1->dehydration evaporation1 Evaporation & Reconstitution dehydration->evaporation1 defatting Hexane Defatting evaporation1->defatting conditioning C18 Cartridge Conditioning defatting->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation2 Final Evaporation & Reconstitution elution->evaporation2 lc_analysis LC Analysis evaporation2->lc_analysis

Caption: Workflow for Azamethiphos analysis in salmon tissue using SPE with a C18 sorbent.

experimental_workflow_quechers cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample_prep Sample Homogenization & Weighing extraction Acetonitrile Extraction with Salts sample_prep->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer dspe dSPE with Sorbent(s) & MgSO4 supernatant_transfer->dspe centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract Collection centrifugation2->final_extract instrumental_analysis GC-MS/MS or LC-MS/MS Analysis final_extract->instrumental_analysis

Caption: General workflow for pesticide analysis using the QuEChERS method with dSPE cleanup.

Conclusion and Recommendations

The selection of an optimal cleanup sorbent for Azamethiphos analysis is highly dependent on the sample matrix. Based on the available data:

  • For fatty matrices like salmon tissue , a validated method using C18 solid-phase extraction has demonstrated good performance.

  • For a more rapid and generic approach applicable to various matrices, the QuEChERS method is recommended. In this context, for fatty samples, a combination of PSA and C18 is a standard choice.

  • Newer generation sorbents such as Z-Sep and EMR-Lipid are specifically designed for high-fat matrices and have shown excellent performance in removing lipids while maintaining good recoveries for a wide range of pesticides. Although specific data for Azamethiphos is not available, their efficacy with other organophosphorus pesticides suggests they are strong candidates for the analysis of Azamethiphos in challenging samples.

It is recommended that researchers validate their chosen cleanup method for their specific matrix and analytical instrumentation to ensure optimal performance for Azamethiphos determination. Further studies directly comparing the efficacy of these modern sorbents for Azamethiphos analysis would be a valuable contribution to the field.

References

A Comparative Guide to the Performance of Azamethiphos-d6 in Incurred versus Fortified Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, accurate quantification of residues like the organophosphate insecticide Azamethiphos is critical. The use of its deuterated stable isotope, Azamethiphos-d6, as an internal standard is a common practice to enhance the reliability of analytical methods. However, the performance of such methods can differ significantly depending on whether the sample is "fortified" or "incurred". This guide provides an objective comparison of this compound performance in these two sample types, supported by experimental principles and data from related studies.

Understanding Incurred and Fortified Samples

In analytical chemistry, particularly for residue analysis, the nature of the sample matrix and the analyte's distribution within it are crucial factors affecting measurement accuracy.

  • Fortified Samples: These are blank matrix samples to which a known amount of the analyte (and its internal standard, like this compound) is added externally in the laboratory. This process is often referred to as "spiking". Fortified samples are essential for method validation, allowing for the determination of parameters such as recovery, precision, and linearity.

  • Incurred Samples: These are samples obtained from a test system (e.g., an animal, plant, or environmental compartment) that has been exposed to the substance of interest through its natural route of administration or exposure. In incurred samples, the analyte and its metabolites have been naturally absorbed, distributed, metabolized, and excreted. Consequently, the analyte may be bound to cellular components or sequestered in different tissues.

The fundamental difference lies in the way the analyte is incorporated into the sample matrix. This can lead to significant variations in analytical performance.

Experimental Protocols for Azamethiphos Analysis

The analysis of Azamethiphos residues, for instance in salmon tissue, typically involves several key steps from sample preparation to detection. The following is a generalized protocol based on established methods.[1]

1. Sample Preparation and Extraction:

  • A homogenized tissue sample is extracted with an organic solvent, such as ethyl acetate.

  • The mixture is centrifuged to separate the solid and liquid phases.

  • The supernatant is collected, and the extraction process may be repeated to improve recovery.

  • The combined organic extracts are then dried using a dehydrating agent like anhydrous sodium sulfate.

2. Clean-up:

  • The dried extract is evaporated and reconstituted in an aqueous solution.

  • A defatting step is performed, often by liquid-liquid extraction with a non-polar solvent like hexane, to remove lipids that can interfere with the analysis.

  • Solid-phase extraction (SPE) is commonly employed for further purification. A C18 cartridge is a frequent choice, where the aqueous phase containing the analyte is passed through the column.[1]

  • After washing the cartridge to remove interfering compounds, the analyte is eluted with a suitable solvent, such as methanol.

3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The cleaned extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • An aliquot is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Azamethiphos is separated from other matrix components on a C18 analytical column.

  • Detection is achieved by monitoring specific precursor-to-product ion transitions for both Azamethiphos and its deuterated internal standard, this compound.

The following diagram illustrates a typical workflow for the analysis of Azamethiphos residues.

G cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Salmon Tissue) Fortification Fortification (Spiking) with this compound Homogenization->Fortification Extraction Solvent Extraction (e.g., Ethyl Acetate) Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying of Extract (e.g., Na2SO4) Centrifugation->Drying Reconstitution1 Reconstitution in Water Drying->Reconstitution1 Defatting Defatting (e.g., with Hexane) Reconstitution1->Defatting SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Defatting->SPE Elution Elution from SPE (e.g., with Methanol) SPE->Elution Reconstitution2 Final Reconstitution in Mobile Phase Elution->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Quantification Quantification using This compound Internal Standard LCMS->Quantification

Figure 1. Experimental workflow for Azamethiphos residue analysis.

Performance Comparison: Incurred vs. Fortified Samples

The analytical performance of a method can vary significantly between fortified and incurred samples. These differences are primarily due to the distinct ways the analyte is present in the matrix.

Extraction Efficiency and Recovery:

  • Fortified Samples: In fortified samples, Azamethiphos and this compound are freshly added to the matrix. They are typically loosely bound to the sample components, making them relatively easy to extract. This often results in high and consistent recovery rates. For instance, a study on fortified salmon tissue reported overall recoveries of 86% for Azamethiphos.[1]

  • Incurred Samples: In incurred samples, Azamethiphos has undergone metabolic processes. It may be present as the parent compound or as various metabolites.[2][3] The parent compound can be sequestered in fat, bound to proteins, or incorporated into cellular structures. This makes the extraction process more challenging, potentially leading to lower and more variable recovery compared to fortified samples. The extraction method must be robust enough to release these bound residues.

Matrix Effects:

  • Definition: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[4][5] This is a significant concern in LC-MS/MS analysis.

  • Fortified Samples: While matrix effects are present in fortified samples, they may not fully represent the complexity of incurred samples. The composition of the extract from a blank matrix used for fortification might differ from that of an incurred sample.

  • Incurred Samples: Incurred samples can contain a wider range of metabolites and endogenous compounds that are not present in the blank matrix.[5] These additional components can co-elute with Azamethiphos and its internal standard, leading to more pronounced and unpredictable matrix effects. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects, as it is expected to behave similarly to the native analyte during ionization.

Metabolism and Analyte Stability:

  • Fortified Samples: In fortified samples, the analyte is the parent compound, and its stability is primarily a concern during the analytical procedure.

  • Incurred Samples: Azamethiphos is known to be metabolized in organisms like rats and salmon.[2] The major metabolic pathway involves degradation to 2-amino-3-hydroxy-5-chloropyridine, followed by conjugation.[2][3] Therefore, in incurred samples, one might find both the parent Azamethiphos and its metabolites. Analytical methods must be able to distinguish the parent compound from its metabolites if the parent compound is the target analyte. The stability of the analyte during sample storage and processing is also more critical for incurred samples, as enzymatic or chemical degradation can occur.

The following table summarizes the expected performance differences of this compound in incurred versus fortified samples.

Performance ParameterFortified SamplesIncurred SamplesRationale
Analyte Distribution Homogeneous, surface-associatedHeterogeneous, potentially sequestered or protein-boundAnalyte is externally added versus biologically incorporated.
Extraction Recovery Typically high and consistent (e.g., ~86% in salmon tissue[1])Potentially lower and more variableMore aggressive extraction may be needed to release bound residues.
Matrix Effects Present, but may be less complexMore complex and potentially stronger due to metabolites and other endogenous compounds.[5]Biological processes in incurred samples generate a more complex matrix.
Accuracy May be overestimatedMore representative of "true" analytical performanceReflects the challenges of real-world samples.
Precision Generally high (e.g., 5.3% between-day variability[1])May be lower due to sample heterogeneity and extraction variabilityInconsistent distribution and extraction can lead to greater variation.
Metabolite Presence Absent (only parent compound is added)Parent compound and metabolites may be present.[2][3]Reflects the in-vivo metabolic processes.

Conclusion

While fortified samples are indispensable for the validation of analytical methods, they may not always reflect the true performance of the method on real-world, incurred samples. For this compound analysis, one can expect differences in extraction efficiency, matrix effects, and overall accuracy between the two sample types. The use of a stable isotope-labeled internal standard like this compound is a critical strategy to mitigate some of these challenges, particularly matrix effects. However, a thorough understanding of the analyte's behavior in incurred samples, including its metabolism and distribution, is essential for developing robust and reliable analytical methods for residue monitoring. Researchers should be aware that validation data from fortified samples might represent a best-case scenario, and the analysis of incurred samples is necessary to confirm the method's applicability.

References

Safety Operating Guide

Proper Disposal of Azamethiphos-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Azamethiphos-d6, an organophosphate compound, from a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The disposal of this compound is regulated, and it must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

In the event of a spill, immediately evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container. Do not allow the substance to enter drains or waterways.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration. Do not attempt to neutralize or dispose of this chemical down the drain.

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

  • This includes unused or expired this compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

2. Waste Packaging:

  • Use a chemically compatible, leak-proof container for waste collection.

  • Ensure the container is kept closed except when adding waste.

  • Do not overfill the container; leave adequate headspace for expansion.

3. Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste."

  • Clearly identify the contents as "this compound waste."

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a full description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Azamethiphos_Disposal_Workflow cluster_prep Preparation & Handling cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Designated Container ppe->segregate spill Spill Occurs ppe->spill package Use Leak-Proof, Compatible Container segregate->package label_waste Label with 'Hazardous Waste' and Chemical Name package->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end spill->segregate No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->segregate

Caption: Workflow for the compliant disposal of this compound waste.

Experimental Protocols Cited

This document provides operational and disposal guidance based on safety data sheets and general laboratory chemical waste procedures. As the recommended disposal method is through a licensed contractor, there are no experimental protocols for the in-laboratory treatment or neutralization of this compound. Attempting to treat this chemical in the lab is not advised and could be dangerous. Always consult your institution's specific hazardous waste management plan.

Essential Safety and Logistical Information for Handling Azamethiphos-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Azamethiphos-d6, an organophosphate insecticide.[1] Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is required to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[2][3]
Face shieldRecommended when mixing and handling
Skin Protection Chemical-resistant gloves (heavy-duty gauntlet style nitrile or chemical-resistant gloves at least 300 mm in length and 0.5 mm thick are recommended)Inspected prior to use[2][3]
Fire/flame resistant and impervious clothing[2][3]
Waterproof coveralls
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or symptoms occur[2]
Self-contained breathing apparatusFor firefighting[3][4]
Operational and Disposal Plans

Proper operational procedures and disposal plans are crucial for the safe management of this compound in a laboratory setting.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] The use of a chemical fume hood is recommended.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it separate from foodstuff containers and incompatible materials.[3]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[5]

Spill Management:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][3] Avoid dust formation.[2][3] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[2][3] Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal:

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not contaminate water, food, or feed by storage or disposal.[3]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately remove contaminated clothing.[3][6] Wash the affected area thoroughly with soap and plenty of water.[3][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Rinse mouth with water.[3][6] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

In case of any exposure, have the product container or label with you when calling a poison control center or doctor.[5]

Visual Guides

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Prepare & Inspect PPE A->B C Ensure Proper Ventilation B->C D Handle in a Well-Ventilated Area C->D E Avoid Dust/Aerosol Formation D->E F Store Properly E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

G cluster_hazard Hazard Identification cluster_ppe Required Personal Protective Equipment cluster_emergency Emergency Actions A This compound (Organophosphate) B Eye/Face Protection (Goggles, Face Shield) A->B Requires C Skin Protection (Gloves, Impervious Clothing) A->C Requires D Respiratory Protection (Respirator) A->D Requires E Inhalation: Move to Fresh Air A->E In Case of Exposure F Skin Contact: Wash with Soap & Water A->F In Case of Exposure G Eye Contact: Flush with Water A->G In Case of Exposure H Ingestion: Seek Immediate Medical Attention A->H In Case of Exposure

Caption: Hazard, PPE, and Emergency Action Relationship.

References

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